3-Methyl-2-oxobutanoic acid

Catalog No.
S564956
CAS No.
759-05-7
M.F
C5H8O3
M. Wt
116.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-2-oxobutanoic acid

CAS Number

759-05-7

Product Name

3-Methyl-2-oxobutanoic acid

IUPAC Name

3-methyl-2-oxobutanoic acid

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

InChI

InChI=1S/C5H8O3/c1-3(2)4(6)5(7)8/h3H,1-2H3,(H,7,8)

InChI Key

QHKABHOOEWYVLI-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in water
Soluble (in ethanol)

Synonyms

2-ketoisovalerate, 2-oxoisovalerate, 3-methyl-2-oxobutanoate, 3-methyl-2-oxobutyrate, alpha-keto-isovaleric acid, alpha-ketoisopentanoic acid, alpha-ketoisovalerate, alpha-ketoisovalerate, calcium salt, alpha-ketoisovalerate, sodium salt, alpha-ketoisovaleric acid, alpha-ketovaline, alpha-oxoisovalerate, calcium ketovaline

Canonical SMILES

CC(C)C(=O)C(=O)O

The exact mass of the compound 3-Methyl-2-oxobutanoic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in watersoluble (in ethanol). The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Branched fatty acids [FA0102]. However, this does not mean our product can be used or applied in the same or a similar way.

3-methyl-2-oxobutanoic acid structure and properties

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity & Properties

This table summarizes the fundamental identifying information and selected physicochemical data for 3-methyl-2-oxobutanoic acid.

Property Category Details
Systematic IUPAC Name This compound [1]
Other Common Names 2-Ketoisovaleric acid; α-Ketoisovalerate; 2-Oxoisovaleric acid; α-Ketovaline [1] [2] [3]
CAS Registry Number 759-05-7 [1] [2] [4]
Molecular Formula C₅H₈O₃ [1] [2] [4]
Average Molecular Weight 116.115 g/mol [1] [2] [5]
Monoisotopic Mass 116.047344 Da [1] [2]
SMILES CC(C)C(=O)C(=O)O [1]
InChI Key QHKABHOOEWYVLI-UHFFFAOYSA-N [1] [2]
Physical State Solid / Liquid (data varies) [4] [3]
Melting Point 31.5 °C (from experimental data) [2]
Boiling Point 170.2 - 170.5 °C (at 760 mmHg) [2] [4]
Density 1.1 g/cm³ (predicted) [4]
Log P (Octanol-Water) 0.49 (predicted) [2]

Solubility and Storage

Understanding the solubility and stability of a compound is critical for experimental design.

  • Solubility Profile: Due to its highly polar carboxylic acid and keto functional groups, this compound is soluble in water [6]. It is also soluble in various polar organic solvents. Specific solubility data includes [3]:
    • Water: 100 mg/mL (861.18 mM)
    • DMSO: 30 mg/mL (258.35 mM)
  • Storage Recommendations: The compound should be stored under refrigeration at 2-8°C [4] [5]. For long-term storage in solution, it is recommended to keep it at -80°C [3].

Biochemical Role and Pathways

This compound (α-ketoisovaleric acid) is a key metabolic intermediate at the crossroads of several crucial biochemical pathways.

  • Branched-Chain Amino Acid (BCAA) Catabolism: It is primarily known as the 2-keto acid derivative of valine, formed via the first step of BCAA (valine, leucine, isoleucine) breakdown catalyzed by the branched-chain amino acid aminotransferase (BCAT) enzyme [2] [3].
  • Human Metabolite: It is an endogenous metabolite found in humans and other species [1].
  • Precursor Role: It acts as a precursor in the biosynthesis of pantothenic acid (Vitamin B5) in microorganisms like Escherichia coli [4].
  • Glucosinolate Biosynthesis: In plants like Arabidopsis thaliana (thale cress), it is incorporated into the biosynthetic pathway for glucosinolates, which are defense-related secondary metabolites [7].
  • Toxicological Note: While a normal metabolite, abnormally high levels are considered a neurotoxin and metabotoxin. Accumulation can lead to organic acidemia/aciduria, causing metabolic acidosis and neurological damage [3].

The diagram below illustrates the central role of this compound in primary metabolism.

G L_Valine L_Valine KIV KIV L_Valine->KIV  BCAT Transamination Next_Metabolites Next_Metabolites KIV->Next_Metabolites  BCKDH Oxidation Pantothenate Pantothenate KIV->Pantothenate Microbial Pathway Glucosinolates Glucosinolates KIV->Glucosinolates Plant Pathway

The central metabolic role of this compound (KIV)

Safety and Handling

This compound requires careful handling in a laboratory setting. The following protocol is synthesized from safety data in the search results [4].

  • Personal Protective Equipment (PPE): Wear laboratory coat, chemical-resistant gloves, and safety goggles.
  • Engineering Controls: Handle the material only in a chemical fume hood to ensure adequate ventilation.
  • First Aid Measures:
    • Skin Contact: Wash immediately with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
    • Eye Contact: Rinse cautiously with water for several minutes, lifting eyelids. Seek medical attention if irritation continues.
    • Inhalation: Move the affected person to fresh air.
    • Ingestion: Rinse mouth thoroughly with water and seek medical attention.

Experimental Preparation and Analysis

For research use, here are key methodological details for preparing and handling the compound.

  • In Vivo Formulation Example: One referenced protocol suggests a formulation for animal studies consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline to achieve a concentration of 2 mg/mL. The solution should be prepared by adding solvents sequentially with mixing and clarification at each step. Sonication and/or heating may be required [3].
  • Analytical Information: The compound is predicted to have a pKa (Strongest Acidic) of 3.37, indicating it is a weak organic acid [2].

Potential as a Drug Development Target

The search results indicate investigational interest in this metabolite, though its direct clinical use is not yet established [2].

  • Drug Status: It is categorized as an investigational small molecule and is not currently approved for medical use in any country [2].
  • Clinical Trials: Recorded clinical investigations have explored its potential in conditions such as Diabetic Nephropathy, Muscular Atrophy, and Chronic Kidney Disease, often focusing on mitigating muscle loss [2].
  • Known Molecular Targets: Identified protein targets include [2]:
    • Branched-chain-amino-acid aminotransferase (Humans)
    • 3-methyl-2-oxobutanoate hydroxymethyltransferase (Neisseria meningitidis)
    • 2-isopropylmalate synthase (Mycobacterium tuberculosis)

References

3-methyl-2-oxobutanoic acid as a metabotoxin and neurotoxin

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Biochemical Profile

This compound is a key intermediate in the metabolism of branched-chain amino acids (BCAAs), particularly valine [1] [2].

Property Description
IUPAC Name 3-methyl-2-oxobutanoic acid [1] [2]
Common Names alpha-Ketoisovaleric acid, 2-Ketoisovaleric acid, alpha-Ketovaline [1] [2] [3]
Chemical Formula C5H8O3 [1] [2]
Average Molecular Weight 116.12 g/mol [2] [4]
CAS Registry Number 759-05-7 [1] [2] [4]
Solubility Soluble in water and polar organic solvents (e.g., ethanol, DMSO) [3] [4]
Chemical Structure A short-chain keto acid with a carboxylic acid group and a ketone group on the adjacent carbon; the carbon chain is branched with a single methyl group [1] [5].

Biological Roles and Toxicity Mechanisms

Metabolic Pathways and Physiological Context

This compound is primarily known as the keto-acid derived from the transamination of valine, destined for oxidative decarboxylation by the branched-chain alpha-keto acid dehydrogenase complex (BCKDC) [1]. It is also involved in specialized biosynthetic pathways in plants, such as the biosynthesis of glucosinolates in Arabidopsis thaliana [6].

The following diagram outlines the core metabolic pathway of this compound and its associated toxicity mechanisms.

G L_Valine L_Valine KIV This compound (α-Ketoisovaleric acid) L_Valine->KIV Normal_Degradation Normal_Degradation KIV->Normal_Degradation BCKDC BCKDC_Block BCKDC Deficiency (e.g., MSUD) KIV_Accumulation Accumulation of KIV and other BCAAs BCKDC_Block->KIV_Accumulation Triggers Neurotoxin Neurotoxicity KIV_Accumulation->Neurotoxin Acidogen Acidogen KIV_Accumulation->Acidogen Metabotoxin Metabotoxin KIV_Accumulation->Metabotoxin Mechanisms Mechanisms Depletion of key amino acids (Glutamate, Aspartate, Alanine) Compromised energy metabolism (Failure of malate-aspartate shuttle) General Metabolic Acidosis Neurotoxin->Mechanisms Acidogen->Mechanisms Metabotoxin->Mechanisms

Core metabolic pathway and toxicity mechanisms of this compound.

Molecular Mechanisms of Toxicity

As illustrated above, chronically high levels of this compound are toxic through several interconnected mechanisms [1]:

  • Neurotoxin: Causes damage to nerve cells and brain tissues. In MSUD, brain concentrations of branched-chain ketoacids can increase 10- to 20-fold, leading to a depletion of crucial amino acids like glutamate, glutamine, and aspartate. This disrupts the malate-aspartate shuttle, compromises cerebral energy metabolism, and can lead to severe brain damage, seizures, and coma.
  • Acidogen: Being an organic acid, its accumulation leads to metabolic acidosis (a drop in blood pH), which has multiple adverse effects on various organ systems.
  • Metabotoxin: It is an endogenously produced metabolite that causes adverse health effects at chronically high levels.

Clinical and Research Implications

Association with Maple Syrup Urine Disease (MSUD)

The primary clinical context for this compound toxicity is Maple Syrup Urine Disease (MSUD), a metabolic disorder caused by a deficiency in the branched-chain alpha-keto acid dehydrogenase complex (BCKDC) [1]. This leads to a buildup of BCAAs and their toxic keto-acids in the blood and urine.

Clinical Aspect Details from Research
Primary Disease Maple Syrup Urine Disease (MSUD) [1]
Underlying Defect Deficiency of the Branched-Chain alpha-Keto acid Dehydrogenase Complex (BCKDC) [1]
Key Symptoms Poor feeding, vomiting, lethargy, weight loss, oscillating muscle tone, ataxia, seizures, hypoglycemia, ketoacidosis, rapid neurological decline, and coma [1]
Long-Term Effects If untreated in infancy, leads to severe brain damage; intellectual disability or delayed development is common [1]
Emerging Research in Liver Failure

A 2022 clinical study integrated omics analysis and revealed a significant relationship in patients with HBV-related hepatocellular carcinoma [7]. Post-hepatectomy, a significant increase in gut Klebsiella abundance was associated with decreased levels of hub-metabolite this compound, which was linked to induced post-hepatectomy liver failure (PHLF) [7]. The study concluded that the interaction between Klebsiella and this metabolite in the BCAA pathway warrants further investigation for its potential role in PHLF evaluation and targeted therapies [7].

Experimental and Analytical Approaches

Analytical Methods for Detection and Quantification

Chromatography-mass spectrometry based non-targeted metabonomics is a key methodology for investigating this metabolite in biological samples [7]. This approach was successfully used to identify this compound as a differentially abundant metabolite in both fecal and serum samples from patients [7].

Integrating Microbiome and Metabolome Data

The 2022 study on PHLF provides a robust experimental protocol for investigating the relationship between gut microbes and metabolites [7]:

  • Patient Stratification: Patients were divided based on the presence or absence of Post-Hepatectomy Liver Failure (PHLF), with samples collected before and after surgery [7].
  • Multi-Omics Data Collection:
    • Microbiome: 16S ribosomal RNA surveys to identify alterations in gut microbial abundance [7].
    • Metabolome: Non-targeted liquid chromatography-mass spectrometry (LC-MS/MS) on fecal and serum samples [7].
  • Bioinformatic and Statistical Integration:
    • PICRUST2 was used to predict metagenomic functional content from 16S rRNA data [7].
    • A comprehensive analysis identified "hub metabolites." [7]
    • Spearman correlation analysis was conducted to find associations between differential fecal metabolites and the relative abundance of differential microbes [7].

This integrated omics workflow is a powerful method for uncovering novel relationships between specific gut bacteria and host metabolites in disease states.

Future Research and Development

The role of this compound extends beyond its classical association with MSUD [1] [7]. Emerging findings in conditions like post-hepatectomy liver failure suggest that this metabolite may be a valuable biomarker for assessing liver function and failure risk after surgery [7]. Furthermore, its potential connections to gut microbiome composition, specifically Klebsiella abundance, open new avenues for research into microbiome-targeted therapies or interventions aimed at modulating BCAA metabolism to improve patient outcomes [7].

References

3-methyl-2-oxobutanoic acid conjugate base 3-methyl-2-oxobutanoate

Author: Smolecule Technical Support Team. Date: February 2026

Acid-Base Properties and Hydration Equilibrium

The acid-base chemistry of 3-methyl-2-oxobutanoic acid is complex due to the hydration equilibrium of its α-keto carbonyl group. In aqueous solution, the molecule exists in an equilibrium between the non-hydrated (oxo) form and the hydrated (geminal diol) form. The proportion of these forms and their respective acid dissociation constants (pKa) are critical for understanding its reactivity [1].

Table 2: Experimentally Determined pKa and Hydration Constants for this compound[a]

Constant Value Description
pKa(oxo) Not explicitly stated in results The acid dissociation constant for the non-hydrated (oxo) acid form. The study found that the oxo forms are stronger acids than their hydrated analogs [1].
pKa(hyd) Not explicitly stated in results The acid dissociation constant for the hydrated (geminal diol) acid form [1].
Degree of Hydration Varies with pH The ratio of hydrated to non-hydrated forms is pH-dependent, with greater hydration occurring in the acidic form than in the carboxylate base form. This equilibrium is sensitive to steric and electronic factors [1].

[a] Data determined by NMR spectrometry at constant ionic strength of 0.15 and 25°C [1].

Biological Roles and Metabolic Pathways

3-Methyl-2-oxobutanoate is a key metabolic intermediate in several essential biochemical pathways [2]. The following diagram illustrates its primary metabolic roles:

metabolic_pathways Valine Valine 3-Methyl-2-oxobutanoate 3-Methyl-2-oxobutanoate Valine->3-Methyl-2-oxobutanoate  Transamination Pantothenate/CoA Pantothenate/CoA 3-Methyl-2-oxobutanoate->Pantothenate/CoA  Biosynthesis Leucine Leucine 3-Methyl-2-oxobutanoate->Leucine  Biosynthesis Acetyl-CoA Acetyl-CoA 3-Methyl-2-oxobutanoate->Acetyl-CoA  Degradation H2O2 Scavenging H2O2 Scavenging 3-Methyl-2-oxobutanoate->H2O2 Scavenging  Decarboxylation

Key metabolic fates of 3-methyl-2-oxobutanoate

Table 3: Key Biological Functions of 3-Methyl-2-oxobutanoate

Functional Role Description Relevance
Valine Catabolism The direct α-keto acid derivative of the branched-chain amino acid valine, formed via transamination; it is further degraded to produce acetyl-CoA [2]. Central to branched-chain amino acid metabolism.
Precursor for Biosynthesis Serves as a direct precursor in the biosynthesis of leucine (via 2-oxoisocaproate) and pantothenic acid (Vitamin B₅), a vital component of coenzyme A [3] [2]. Links amino acid metabolism to vitamin and cofactor synthesis.
Hydrogen Peroxide Scavenging Acts as a decarboxylating scavenger of hydrogen peroxide (H₂O₂), a reactive oxygen species. Its reactivity is pH-dependent and influenced by molecular structure and keto-group hydration [4]. Suggests potential pharmaceutical applications as an antioxidant agent.

Experimental Protocols from Key Studies

Determination of pKa and Hydration Constants by NMR

This methodology allows for the simultaneous determination of dissociation constants for both the oxo and hydrated acid forms [1].

  • Objective: To determine the acid-base dissociation constants (pKa(oxo) and pKa(hyd)) and the degree of hydration for a series of α-keto-carboxylic acids, including this compound.
  • Materials:
    • NMR spectrometer ( [1]).
    • Sample of this compound.
    • Buffers for pH adjustment, maintaining a constant ionic strength (0.15 used in the study).
  • Procedure:
    • Prepare a series of solutions containing the α-keto acid across a wide pH range (e.g., pH 2-9).
    • Acquire ¹H and ¹³C NMR spectra for each solution at a controlled temperature (25°C used in the study).
    • Monitor the chemical shifts of various hydrogen and carbon nuclei as a function of pH.
    • Quantify the degree of hydration by integrating NMR signals corresponding to the hydrated and non-hydrated species.
    • Use non-linear regression analysis of the chemical shift and hydration data versus pH to fit a model and estimate the pKa values for both the oxo and hydrated forms.
  • Key Measurements: Chemical shift changes, integration ratios for hydrated/non-hydrated species, pH.
Evaluating Hydrogen Peroxide Scavenging Ability

This protocol measures the compound's reactivity and potential as a protective agent against oxidative stress [4].

  • Objective: To evaluate the second-order rate constants for the reaction between this compound and hydrogen peroxide (H₂O₂).
  • Materials:
    • UV spectrophotometer or High-Performance Liquid Chromatography (HPLC) system.
    • Hydrogen peroxide solution.
    • Buffers covering the pH range of interest (2-9).
  • Procedure:
    • Prepare reaction mixtures with a molar excess of H₂O₂ over the α-keto acid to establish pseudo-first-order conditions.
    • Follow the reaction progress by monitoring the decrease in UV absorbance at a specific wavelength (e.g., 220 nm or 260 nm) or via HPLC analysis.
    • Determine the pseudo-first-order rate constants at each pH from the kinetic data.
    • Calculate the second-order rate constants by dividing the observed rate constants by the concentration of H₂O₂.
    • Plot the second-order rate constants as a function of pH to establish a pH-rate profile, which typically follows a sigmoidal shape.
  • Key Measurements: UV absorbance or HPLC peak area over time, pH.

References

3-methyl-2-oxobutanoic acid solubility DMSO water ethanol

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Profile of 3-Methyl-2-oxobutanoic Acid

The following table summarizes the available quantitative and qualitative solubility data for this compound and its common salt form.

Compound Name Form Solvent Solubility Key Characteristics & Notes
This compound (α-Ketoisovaleric acid) Free Acid Water Soluble [1] Polar, ketocarboxylic acid. Hydrogen bonding with water molecules enables solubility [1].
Ethanol Soluble [1] Soluble in polar organic solvents like ethanol and methanol [1].
Methanol Soluble [1] Soluble in polar organic solvents [1].
DMSO Highly likely soluble Although not explicitly stated for the free acid, DMSO is a powerful polar aprotic solvent miscible with water and known to dissolve a wide range of polar and non-polar compounds [2]. Its use with the sodium salt (below) strongly implies the free acid is also soluble.
Sodium 3-methyl-2-oxobutanoate (α-Ketoisovaleric acid sodium salt) Sodium Salt Water >54.8 mg/mL (clear, colorless) [3] Highly soluble. A separate source confirms solubility at 100 mg/mL, resulting in a clear, colorless solution [3].

Researcher Guidance & Practical Workflow

For scientists handling this compound in a drug development or research context, the following workflow and considerations are recommended.

Start Start: Solubility Requirement for this compound Decision1 Is the application in an aqueous or biological system? Start->Decision1 A1 Yes Decision1->A1 A2 No Decision1->A2 PathA Prefer Sodium Salt Form High water solubility (>54.8 mg/mL) Suitable for in vitro/vivo studies A1->PathA PathB Prefer Free Acid Form Soluble in polar organic solvents (Water, Ethanol, Methanol) A2->PathB DMSO DMSO as Stock Solution Solvent Likely highly soluble for both forms Ideal for making high-concentration stock solutions PathA->DMSO PathB->DMSO Note Note: Verify solubility experimentally for critical applications. Monitor sodium content if salt form is used. DMSO->Note

The diagram above outlines a logical selection process. Here are the key practical points:

  • DMSO for Stock Solutions: DMSO is extensively used to prepare stock solutions of test compounds in drug discovery due to its ability to dissolve diverse chemicals and its miscibility with aqueous media [2]. While direct data for the free acid in DMSO is not explicit, the properties of both the compound and DMSO make high solubility very likely.
  • Sodium Salt for Aqueous Systems: For experiments requiring high concentrations in aqueous buffers (e.g., cell culture, enzymatic assays), the sodium salt is the preferred form due to its demonstrated high solubility in water [3].
  • Handling and Storage: The sodium salt should be stored at 0-5°C [3]. The free acid, with its polar carboxylic acid group, is also likely hygroscopic and should be stored in a sealed container.

How to Proceed Without Explicit Protocols

Since a standard experimental protocol for solubility determination was not found, you can consider these approaches:

  • Consult Foundational Methods: The theory of solubility parameters, as explained by Burke [4], provides the scientific basis for designing experiments. The "like dissolves like" principle and Hildebrand parameters can guide solvent selection.
  • Empirical Testing: For critical applications, small-scale, controlled experiments are essential. You can dissolve incremental amounts of the compound in your desired solvent (e.g., DMSO) at room temperature and with gentle heating or sonication, observing the point at which no more solute dissolves.
  • Search for Analogous Protocols: Look for solubility testing procedures for similar keto-carboxylic acids, which often follow standardized pharmacopeial methods.

References

Comprehensive Application Notes & Protocols: 3-Methyl-2-Oxobutanoic Acid Functional Complementation in Metabolic Engineering and Drug Discovery

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Biological Context

3-Methyl-2-oxobutanoic acid (also known as α-ketoisovaleric acid, KIV, or 2-oxoisovaleric acid) is a branched-chain α-keto acid (BCKA) with significant importance in mammalian and microbial metabolism. This five-carbon keto acid (chemical formula: C~5~H~8~O~3~) possesses a molecular weight of 116.12 g/mol and serves as a key metabolic intermediate in the biosynthesis and degradation of valine and other branched-chain amino acids (BCAAs) [1] [2]. The compound exhibits high water solubility due to its polar carboxylic acid and ketone functional groups, which facilitate hydrogen bonding with aqueous solvents, making it readily usable in biological assays without specialized solubilization techniques [1].

In metabolic pathways, this compound occupies a critical branch point between amino acid metabolism and energy production. It serves as the immediate α-keto acid counterpart to L-valine through transamination reactions catalyzed by branched-chain amino acid transferases (BCATs) [2]. Additionally, it undergoes oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase complex (BCKDH) to form isobutyryl-CoA, which subsequently enters various metabolic streams including the tricarboxylic acid (TCA) cycle and biosynthetic pathways for fatty acids and sterols [3]. Recent clinical evidence has identified significant pathophysiological correlations between this compound levels and liver failure, particularly in the context of altered gut microbiota, highlighting its potential as a biomarker and therapeutic target [3].

Functional Complementation Assay Principles and Applications

Fundamental Mechanism

Functional complementation assays utilizing this compound leverage the compound's essential metabolic role to investigate gene function, enzyme activity, and metabolic pathway interactions. The core principle involves supplementing this metabolite to rescue specific phenotypic defects in genetically modified systems, thereby allowing researchers to establish functional relationships between genes, proteins, and metabolic fluxes. In practice, these assays typically employ microbial auxotrophs or mammalian cell lines with targeted genetic disruptions in BCAA metabolic pathways that create conditional dependence on exogenous this compound for normal growth and function [3] [2].

The molecular basis for functional complementation revolves around this compound's role as both a metabolic intermediate and a regulatory molecule. In valine biosynthesis, it serves as the direct precursor to the amino acid through transamination, while in catabolic pathways, it represents the initial degradation product of valine. This dual positioning enables researchers to probe both anabolic and catabolic processes depending on the experimental system and genetic background. The assay design typically involves monitoring growth restoration, metabolic flux redistribution, or reporter gene activation in response to this compound supplementation in systems where specific metabolic enzymes have been deleted, inhibited, or otherwise compromised [2].

Experimental Design Considerations
  • Genetic Background Selection: Choose appropriate microbial strains (e.g., E. coli ∆ilvC) or mammalian cell lines with well-characterized mutations in BCAA pathways that create auxotrophy for this compound or its metabolites [3].

  • Metabolite Preparation: Prepare fresh this compound solutions for each experiment, noting its solubility profile (soluble in water, ethanol, and methanol) and stability characteristics. A typical stock concentration of 100 mM in sterile water, filter-sterilized through 0.2 µm membranes, provides stable working solutions for most applications [1].

  • Control Configurations: Include both positive controls (wild-type strains) and negative controls (untransformed mutants without supplementation) to establish baseline growth and validate the complementation system.

  • Analytical Endpoints: Determine appropriate readouts such as growth kinetics, transcriptomic changes, metabolomic profiling, or enzymatic activities to capture the multidimensional effects of functional complementation [3].

Microbial Strain Construction and Validation Protocols

Escherichia coli IlvC Deletion Strain Generation

Purpose: To create a defined microbial system with disrupted endogenous valine biosynthesis for this compound functional complementation assays.

Materials:

  • E. coli K-12 MG1655 (wild type)
  • Lambda Red recombinase system plasmids (pKD46, pKD78)
  • Kanamycin resistance cassette (amplified from pKD13)
  • Luria-Bertani (LB) medium and agar
  • This compound (stock: 100 mM in sterile H~2~O)
  • Valine positive control (50 mM stock in H~2~O)

Methodology:

  • Primer Design: Design approximately 50-bp homology arms targeting the ilvC (acetohydroxy acid isomeroreductase) gene locus using the E. coli genome sequence as reference.

  • Cassette Amplification: PCR-amplify the kanamycin resistance cassette with flanking homology regions using Phusion High-Fidelity DNA Polymerase.

  • Recombinase-mediated Integration: Transform the E. coli strain harboring pKD46 (induced with 10 mM L-arabinose) with the purified disruption cassette using electroporation (2.5 kV, 200Ω, 25 µF).

  • Selection and Verification: Plate transformation mixtures on LB agar containing 25 µg/mL kanamycin and incubate at 37°C for 24 hours. Verify successful gene replacement by colony PCR and sequencing across the integration junctions.

  • Phenotypic Validation: Confirm the auxotrophic phenotype by replica plating on M9 minimal agar with and without this compound (1 mM) or valine (0.5 mM). The validated ∆ilvC strain should exhibit complete growth dependence on supplemented metabolites [3].

Mammalian Cell Line Engineering with BCAT2 Knockdown

Purpose: To create a mammalian system for studying this compound metabolism and its functional complementation of BCAA catabolic defects.

Materials:

  • HEK-293 or HepG2 cells
  • Lentiviral vectors encoding BCAT2-specific shRNA
  • Polybrene (8 µg/mL working solution)
  • Puromycin (selection antibiotic)
  • DMEM with 10% dialyzed FBS
  • This compound (sterile 100 mM stock)

Methodology:

  • Lentiviral Production: Package BCAT2-targeting shRNA constructs into third-generation lentiviral particles using HEK-293T packaging cells.

  • Cell Transduction: Incubate target cells with viral supernatant containing 8 µg/mL Polybrene for 24 hours, then replace with fresh medium.

  • Selection and Cloning: Apply puromycin selection (1-2 µg/mL) for 7 days, then isolate single-cell clones by limiting dilution.

  • Validation: Confirm BCAT2 knockdown by Western blotting and measure the functional consequence by monitoring this compound accumulation via LC-MS/MS in BCAA challenge assays [3] [2].

Functional Complementation Assay Procedures

Microbial Growth Restoration Assay

Purpose: To quantitatively assess the functional complementation of this compound in valine auxotrophs and determine kinetic parameters.

Table 1: Microbial Growth Restoration Assay Components

Component Final Concentration Purpose Notes
M9 Minimal Medium 1X Basal growth medium Supplement with 0.2% glucose
This compound 0.01-5.0 mM Test metabolite Prepare serial dilutions
L-valine 0.5 mM Positive control Validates auxotrophy
Kanamycin 25 µg/mL Selective pressure Maintains genetic construct
Inoculum 5×10^4^ CFU/mL Standardized cell density From overnight culture

Procedure:

  • Medium Preparation: Prepare M9 minimal agar plates or liquid media with the appropriate supplements according to Table 1.

  • Inoculation: For solid media, spot 5 µL of normalized cell suspension onto each plate. For liquid assays, inoculate 200 µL of medium in 96-well plates.

  • Incubation: Incubate at 37°C with continuous shaking (for liquid cultures) for 24-48 hours.

  • Monitoring: Measure optical density at 600 nm (OD~600~) at 4-hour intervals for kinetic analysis. For endpoint measurements, record final OD~600~ after 24 hours.

  • Data Analysis: Calculate growth restoration as a percentage of wild-type growth and determine the half-maximal effective concentration (EC~50~) using nonlinear regression of the dose-response data [3].

Enzymatic Activity Profiling in Cell Extracts

Purpose: To directly measure the enzymatic conversion of this compound in functional complementation systems and determine kinetic parameters.

Reaction Mixture Composition:

  • 50 mM HEPES buffer (pH 7.4)
  • 2 mM this compound
  • 0.2 mM pyridoxal-5'-phosphate
  • 10 mM L-glutamate (amino donor)
  • 0.1-0.5 mg/mL cell-free protein extract
  • Total reaction volume: 200 µL

Procedure:

  • Protein Extraction: Harvest complemented cells at mid-log phase, wash with PBS, and lysate using sonication or detergent-based methods.

  • Reaction Setup: Combine all reaction components in a 96-well plate, initiating the reaction with the addition of protein extract.

  • Incubation: Maintain at 37°C with continuous shaking for 0-60 minutes.

  • Termination and Analysis: Stop reactions at designated timepoints by adding 20 µL of 15% (v/v) perchloric acid. Remove precipitated protein by centrifugation (15,000 × g, 10 minutes) and analyze the supernatant for L-valine production via HPLC or enzymatic assays.

  • Kinetic Analysis: Calculate initial reaction velocities at varying this compound concentrations (0.05-5 mM) and determine K~m~ and V~max~ values using Michaelis-Menten nonlinear regression [2].

Data Analysis and Interpretation

Quantitative Assessment of Complementation Efficiency

Purpose: To establish standardized metrics for evaluating functional complementation efficacy and enable cross-experimental comparisons.

Table 2: Key Parameters for Complementation Efficiency Analysis

Parameter Calculation Method Interpretation Acceptance Criteria
Growth Restoration Index (OD~test~ - OD~negative~) / (OD~positive~ - OD~negative~) × 100 Percentage recovery of wild-type growth >70% indicates strong complementation
Metabolic Flux Ratio [Product]/[Substrate] in time course experiments Efficiency of substrate conversion Linearity maintained for ≥30 min
EC~50~ Value Nonlinear regression of growth vs. [this compound] Potency of complementation Typically 0.1-0.5 mM for valine auxotrophs
Specific Activity µmol product formed/min/mg protein Enzymatic efficiency in extracts Comparable to wild-type (≥80%)

Statistical Considerations:

  • Perform all experiments with triplicate biological replicates to account for biological variability.
  • Use appropriate statistical tests (e.g., one-way ANOVA with post-hoc testing) to compare complementation across experimental groups.
  • Apply correction for multiple comparisons when evaluating multiple concentrations or time points.
  • Report variability measures (standard deviation or standard error of the mean) for all quantitative results.
Troubleshooting Common Technical Issues
  • Incomplete Complementation: If growth restoration remains suboptimal (<30% of wild-type), verify the genetic background purity and check for potential suppressor mutations that might bypass the metabolic block.

  • High Background Growth: Ensure the consistency of negative controls by confirming complete gene disruption and using appropriate selective antibiotics throughout the experiment.

  • Non-linear Kinetic Profiles: Check substrate stability under assay conditions and verify that enzyme activities remain in the linear range with respect to time and protein concentration.

  • Metabolite Instability: Prepare fresh this compound solutions for each experiment and confirm concentration spectrophotometrically (ε~260~ = 180 M^-1^cm^-1^ in neutral pH) when necessary [1].

Research Applications and Strategic Implementation

Metabolic Engineering and Pathway Optimization

The functional complementation protocols using this compound provide powerful tools for metabolic pathway engineering and optimization in biotechnology applications. In microbial production platforms, these assays enable rapid screening of enzyme variants for enhanced BCAA biosynthesis, identification of bottleneck reactions in metabolic networks, and dynamic regulation of pathway fluxes. Implementation typically involves introducing this compound auxotrophy into production hosts, then complementing with libraries of pathway enzymes under evaluation. The growth restoration phenotype directly correlates with metabolic function, allowing high-throughput selection of optimal enzyme combinations and regulatory elements without resource-intensive metabolite analytics [3].

Industrial applications include the development of overproduction strains for valine and other BCAAs, where this compound serves as both a metabolic intermediate and a screening marker. Additionally, these approaches facilitate the engineering of novel pathways for bio-based chemical production from BCAA precursors, including alcohols, organic acids, and hydrocarbons with applications as biofuels and biochemicals. The functional complementation system provides a direct growth-based selection that can replace or supplement analytical methods, significantly accelerating the design-build-test cycle in metabolic engineering projects.

Drug Discovery and Target Validation

In pharmaceutical research, this compound functional complementation assays enable target validation and mechanistic studies for enzymes in BCAA metabolism. These approaches are particularly valuable for investigating potential antimicrobial agents targeting bacterial BCAA biosynthesis, as demonstrated by the essential nature of these pathways in numerous pathogens. The combination of defined auxotrophic strains with this compound supplementation allows researchers to probe enzyme essentiality, characterize inhibitor mechanisms of action, and identify compound-specific resistance mechanisms through targeted complementation [2].

Additionally, these assays support drug discovery for metabolic disorders involving BCAA catabolism, such as maple syrup urine disease (MSUD). The functional complementation platform enables high-throughput screening of small molecule libraries for compounds that enhance residual enzyme activity in patient-derived mutations or activate alternative metabolic pathways that bypass specific defects. The direct coupling between this compound metabolism and cellular growth or reporter gene expression provides a sensitive, physiologically relevant readout for identifying therapeutic candidates with potential clinical utility [3] [2].

Visual Protocol Overview and Metabolic Context

The experimental workflow and metabolic context can be visualized through the following diagrams generated using Graphviz:

G This compound Functional Complementation Workflow cluster_prep Stage 1: Strain Preparation cluster_assay Stage 2: Complementation Assay cluster_data Stage 3: Data Analysis WT Wild-Type Strain KO Gene Knockout (ilvC/BCAT2) WT->KO Genetic Modification Mut Validated Mutant KO->Mut Phenotypic Validation Suppl This compound Supplementation Mut->Suppl Growth Growth Monitoring (OD600 measurements) Suppl->Growth 24-48h Incubation Analysis Metabolite Analysis (HPLC/LC-MS) Growth->Analysis Sample Collection Eval Complementation Efficiency Calculation Analysis->Eval Interp Functional Interpretation Eval->Interp

Figure 1: Experimental workflow for this compound functional complementation assays, showing the three main stages from strain preparation through data analysis.

G Metabolic Context of this compound Val L-Valine BCAT BCAT (Transaminase) Val->BCAT Deamination KIV 3-Methyl-2- Oxobutanoic Acid BCKDH BCKDH Complex (Dehydrogenase) KIV->BCKDH Oxidative Decarboxylation CoA Isobutyryl-CoA TCA TCA Cycle Intermediates CoA->TCA Further Metabolism BCAT->KIV BCKDH->CoA Gene Heterologous Gene Expression Gene->KIV Functional Complementation Ext Exogenous Supplementation Ext->KIV

Figure 2: Metabolic context of this compound (KIV) showing its central role in branched-chain amino acid metabolism and sites for functional complementation.

References

Application Notes and Protocols for Using 3-Methyl-2-oxobutanoic Acid in M63 Minimal Media

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

3-Methyl-2-oxobutanoic acid (also known as α-ketoisovaleric acid or 2-ketovaline) is a key branched-chain α-keto acid intermediate in several crucial metabolic pathways. This compound plays significant roles in both biosynthetic pathways and nutritional studies across various biological systems. In research settings, it is frequently utilized as a precursor metabolite or nutritional supplement in defined minimal media such as M63, which provides a controlled environment for studying specific metabolic processes without the complexity of rich media.

The M63 minimal medium is a defined formulation with low osmolarity that provides the simplest energy, carbon, nitrogen, phosphorus, sulfur, and metal sources for microbial growth [1]. Its defined nature makes it ideal for investigating the metabolism of this compound, as it eliminates interfering substances present in complex media. This technical note provides detailed protocols and background information for researchers studying metabolic pathways, nutrient utilization, and microbial physiology using this important metabolite.

Chemical and Biological Properties

Chemical Identification

Table 1: Chemical identification data for this compound

Property Value
Chemical Formula C₅H₈O₃ [2]
Average Molecular Weight 116.116 g/mol [2]
Monoisotopic Mass 116.04734 g/mol [2]
IUPAC Name This compound [2]
SMILES CC(C)C(=O)C(=O)O [2]
InChI Key QHKABHOOEWYVLI-UHFFFAOYSA-N [2]
CAS Registry Number 759-05-7 [2] [3]
Synonyms

This compound is known by several synonyms in scientific literature, including:

  • α-Ketoisovaleric acid [3]
  • 2-Ketovaline [2] [3]
  • 2-Keto-3-methylbutyric acid [2] [3]
  • Dimethylpyruvic acid [3]
  • Isopropylglyoxylic acid [3]
Metabolic Roles

This metabolite serves several important biological functions:

  • Valine Biosynthesis Intermediate: this compound is an intermediate in the valine, leucine, and isoleucine biosynthesis pathways [4] [5].
  • Glucosinolate Biosynthesis: In Arabidopsis thaliana, it participates in the biosynthesis of glucosinolates, which are biologically active secondary metabolites that function as natural pesticides [4].
  • Precursor for Downstream Metabolites: It serves as a precursor for compounds such as (R)-2,3-Dihydroxy-isovalerate in the valine, leucine, and isoleucine biosynthesis superpathway [5].

M63 Minimal Media Formulation

Base M63 Medium Composition

Table 2: Composition of 5× M63 salts solution

Component Concentration Molecular Weight Final 1× Concentration
Na₂HPO₄ (anhydrous) 30 g/L 141.96 g/mol 6 g/L
KH₂PO₄ (monobasic) 15 g/L 136.09 g/mol 3 g/L
NaCl 2.5 g/L 58.44 g/mol 0.5 g/L
NH₄Cl 5 g/L 53.49 g/mol 1 g/L

The M63 minimal medium has a low osmolarity of approximately 0.24 Osm/L and provides essential ions through phosphate salts (Na, K, P), ammonium chloride as the nitrogen source, and supplemental magnesium and calcium salts [1].

Supplemental Solutions

Table 3: Supplemental solutions for M63 medium preparation

Supplement Stock Concentration Final Concentration Storage
MgSO₄ 1-2 M 1 mM Autoclave
CaCl₂ 0.1 M 0.1 mM (optional) Autoclave
Carbon Source Variable Variable Filter-sterilized or autoclaved
This compound 100-500 mM 1-10 mM Filter-sterilized

Experimental Protocols

M63 Medium Preparation with this compound
4.1.1 Materials Required
  • 10× or 5× M9/M63 salts solution, autoclaved
  • This compound (powder or concentrated solution)
  • Magnesium sulfate solution (1-2 M), autoclaved
  • Calcium chloride solution (0.1 M), autoclaved (optional)
  • Additional carbon sources (e.g., glucose, glycerol) if required
  • Sterile Milli-Q water
  • Antibiotics if needed for selection
4.1.2 Preparation Steps
  • Prepare Base Salts Solution: Use either 10× or 5× concentrated M63 salts solution. For 1 L of final medium, add 100 mL of 10× M63 salts or 200 mL of 5× M63 salts to approximately 700 mL of sterile water.

  • Add Magnesium and Calcium Salts: Add 0.5 mL of 2 M MgSO₄ (or 1.0 mL of 1 M MgSO₄) to achieve 1 mM final concentration. For calcium, add 1.0 mL of 0.1 M CaCl₂ to achieve 0.1 mM final concentration. Note that calcium can be omitted to prevent precipitation of calcium phosphate or sulfate [1].

  • Supplement with this compound: Add filter-sterilized this compound from a concentrated stock solution (100-500 mM) to achieve the desired final concentration (typically 1-10 mM). Filter sterilization is recommended rather than autoclaving to prevent potential degradation.

  • Add Carbon Source: If additional carbon sources are required, add to appropriate final concentration. Common carbon sources include:

    • Glucose: 4 g/L (0.4% m/V ≈ 22 mM) to 10 g/L (1% m/V ≈ 56 mM)
    • Glycerol: 4 g/L (0.4% m/V ≈ 43 mM) to 10 g/L (1% m/V ≈ 109 mM)
  • Add Other Supplements: Include any required antibiotics, vitamins, or amino acids needed for specific experimental conditions.

  • Adjust Final Volume: Bring the solution to the final volume with sterile water.

  • Quality Control: Check that the medium is clear without significant precipitation. Store at 4°C in the dark to preserve labile components.

Growth Monitoring and Analysis
4.2.1 Growth Monitoring Techniques
  • Spectrophotometric Methods: Monitor microbial growth by measuring optical density (OD) at 600 nm [6].
  • Ultrasonic Monitoring: Noninvasive, low-intensity ultrasonic techniques can monitor growth by measuring time-of-flight (TOF) variations, which correlate with metabolic processes and nutrient consumption [6].
  • HPLC Analysis: Quantify consumption of this compound and formation of metabolites using high-performance liquid chromatography [6].
4.2.2 Metabolic Pathway Analysis

When studying organisms like E. coli or Saccharomyces cerevisiae in M63 medium supplemented with this compound, monitor the following:

  • Consumption Rate of this compound
  • Production of Related Metabolites such as valine, leucine, or isoleucine
  • Growth Characteristics compared to controls with other carbon or nitrogen sources

Metabolic Pathways and Applications

Role in Branched-Chain Amino Acid Metabolism

This compound occupies a central position in the biosynthesis of valine, leucine, and isoleucine. The following diagram illustrates its metabolic context:

G LValine LValine AKIV This compound (α-Ketoisovalerate) LValine->AKIV Transamination DihydroxyIsovalerate DihydroxyIsovalerate AKIV->DihydroxyIsovalerate Ketol-acid reductoisomerase KetoIsovalerate KetoIsovalerate DihydroxyIsovalerate->KetoIsovalerate Dihydroxy-acid dehydratase Leucine Leucine KetoIsovalerate->Leucine Leucine biosynthesis pathway

Figure 1: Metabolic pathway of this compound in branched-chain amino acid biosynthesis

Applications in Research
5.2.1 Microbial Physiology Studies

M63 medium supplemented with this compound enables researchers to:

  • Investigate branched-chain amino acid biosynthesis in microorganisms
  • Study metabolic regulation under defined conditions
  • Examine carbon and nitrogen utilization from keto acid substrates
5.2.2 Metabolic Engineering

The defined nature of M63 medium makes it ideal for:

  • Selecting mutants in amino acid biosynthesis pathways
  • Optimizing production of valine-derived compounds
  • Studying precursor channeling in engineered strains
5.2.3 Pharmaceutical Applications

This compound has investigational applications in:

  • Diabetic nephropathy research [3]
  • Muscular atrophy studies [3]
  • Age-related loss of skeletal muscle mass investigations [3]

Troubleshooting and Optimization

Common Issues and Solutions

Table 4: Troubleshooting guide for M63 medium with this compound

Problem Potential Cause Solution
Poor Growth Inadequate carbon source Supplement with additional carbon source (e.g., 0.4-1% glucose)
Precipitation Calcium phosphate formation Omit CaCl₂ or add salts in proper order (Ca²⁺ last)
Variable Results Degradation of this compound Freshly prepare stock solutions, filter sterilize
Low Reproducibility Contamination Use proper aseptic technique, include controls
No Growth Strain auxotrophies Supplement with required amino acids, vitamins
Experimental Considerations
  • Carbon Source Optimization: When using this compound as a carbon source, consider that it has a different carbon content compared to sugars. Adjust concentrations accordingly to provide equivalent carbon molarity.

  • Nitrogen Source: M63 medium contains ammonium chloride as the primary nitrogen source. The concentration (1 g/L) is sufficient for most applications, but may need adjustment for high-density cultures.

  • Storage Conditions: Prepared media should be stored at 4°C in the dark to prevent degradation of light-sensitive components and minimize autofluorescence for optical assays [1].

  • Sterilization Methods: Filter sterilization of this compound is preferred over autoclaving to prevent potential thermal degradation.

Conclusion

The use of This compound in M63 minimal media provides a powerful system for studying metabolic pathways, particularly those related to branched-chain amino acid biosynthesis. The defined nature of M63 medium allows precise control over nutritional conditions, enabling researchers to investigate specific metabolic processes without interference from complex media components. Following the protocols outlined in this application note will ensure reproducible results across various experimental applications, from basic microbial physiology to metabolic engineering and pharmaceutical research.

References

Biochemical Role of 3-Methyl-2-oxobutanoic Acid in Pantothenate Biosynthesis

Author: Smolecule Technical Support Team. Date: February 2026

3-Methyl-2-oxobutanoic acid (also known as 2-oxoisovalerate or α-ketoisovalerate) is a key α-keto acid at the metabolic intersection of branched-chain amino acid and pantothenate biosynthesis [1] [2].

  • In Valine Biosynthesis: It is the immediate precursor to valine, formed from pyruvate. The enzyme acetolactate synthase (IlvH/IlvI or IlvB/IlvN in E. coli) catalyzes the first committed step, and ketol-acid reductoisomerase (IlvC) subsequently forms this compound [3] [1].
  • In Pantothenate Biosynthesis: It serves as the foundational carbon skeleton for the pantoic acid moiety of pantothenate (Vitamin B5). The enzyme ketopantoate hydroxymethyltransferase (PanB) uses 5,10-methylenetetrahydrofolate to hydroxymethylate this compound, forming 2-dehydropantoate [4]. This reaction is a key commitment step in the pantothenate pathway.

The metabolic relationship between these pathways can be visualized as follows:

G Pyruvate Pyruvate Ketoisovalerate This compound (2-Oxoisovalerate) Pyruvate->Ketoisovalerate Valine Biosynthesis (IlvC, etc.) Valine Valine Ketoisovalerate->Valine Transamination (IlvE) Dehydropantoate 2-Dehydropantoate Ketoisovalerate->Dehydropantoate PanB Pantothenate Pantothenate (Vitamin B5) Dehydropantoate->Pantothenate PanC, PanE, etc.

Protocols for Studying Pantothenate Auxotrophy

Here are detailed methodologies for key experiments cited in the search results, adapted for general use with pantothenate-auxotrophic microbes like Hanseniaspora meyeri or engineered bacterial strains.

Table 1: Key Reagents and Media Formulations
Component Purpose in Experiment Example Formulation/Source
This compound Metabolic precursor; role in pathway completion Commercial standard (e.g., PubChem CID 49) [5]
Calcium Pantothenate Essential vitamin for auxotroph growth; used in supplementation experiments Add to media from sterile-filtered stock solution [6]
Biotin Required co-factor for full biocontrol activity in some yeasts Add to media from sterile-filtered stock solution [6]
Synthetic Complete (SC) Medium Defined medium for controlled auxotrophy testing Yeast Nitrogen Base (YNB) + complete supplement mix [6]
Vitamin-Dropout Media Identifies specific vitamin auxotrophy SC medium omitting single vitamins (e.g., -Pantothenate) [6] [7]
Murashige and Skoog (MS) Medium Plant culture medium; tests nutrient acquisition from hosts Standard MS basal salts, no added vitamins [6]
Protocol 1: Identifying Pantothenate Auxotrophy

Adapted from screening of H. meyeri and leaf-associated bacteria [6] [7].

  • Culture Preparation: Grow the candidate auxotrophic strain overnight in a rich medium or a defined complete medium (SC) containing pantothenate.
  • Washing: Harvest cells by gentle centrifugation and wash twice with a sterile saline solution or phosphate buffer to remove residual vitamins.
  • Spot Assay: Prepare a series of solid media plates:
    • Positive Control: Complete SC medium.
    • Test Plates: SC medium lacking pantothenate (-PAN).
    • Other Omissions: Plates lacking other vitamins (e.g., -Biotin, -Thiamine) to test specificity.
    • Spot 5-10 µL of washed cell suspension on each plate.
  • Liquid Growth Confirmation: Inoculate washed cells into liquid versions of the same media in a 96-well plate. Monitor growth by optical density (OD600) for 24-72 hours.
  • Interpretation: Auxotrophy is confirmed if growth occurs on the complete and -Other Vitamin media, but not on the -PAN medium.
Protocol 2: Testing Nutrient Acquisition from Fungi or Plants

Adapted from H. meyeri cross-feeding assays [6].

  • Base Layer: Pour a thin layer of vitamin-free medium (e.g., MS agar) into a standard Petri dish.
  • Organism Inoculation:
    • Central Inoculum: Place a plug of mycelium from the donor fungus (e.g., Fusarium oxysporum, Penicillium polonicum) or a plant seed/seedling in the center of the plate.
    • Test Strain: Streep the washed auxotrophic yeast in a line or spot at a fixed distance (e.g., 2-3 cm) from the central inoculum.
  • Controls:
    • Negative Control: Auxotroph alone on the plate.
    • Positive Control: Auxotroph on the same medium supplemented with pantothenate.
  • Incubation: Incubate under conditions suitable for all organisms.
  • Analysis: Observe and measure yeast growth. Growth only in the vicinity of the donor organism indicates successful acquisition of the essential nutrient (pantothenate).
Protocol 3: Complementation of a Fragmented Pathway

Adapted from the study of the *Buchnera pantothenate pathway [3].*

  • Gene/Enzyme Candidate: Identify a candidate gene from a related pathway that might have substrate ambiguity (e.g., ilvC encoding ketol-acid reductoisomerase in the branched-chain amino acid pathway).
  • Vector Construction: Clone the candidate gene (e.g., ilvC) into an appropriate expression vector.
  • Transformation: Introduce the vector into a pantothenate-auxotrophic mutant of a model organism (e.g., E. coli) that lacks a specific gene in the pathway (e.g., panE).
  • Complementation Assay:
    • Plate the transformed cells on minimal medium lacking pantothenate.
    • Include controls with an empty vector and a vector containing the native gene (e.g., panE).
  • Functional Confirmation: Restoration of growth on the pantothenate-free medium indicates that the candidate enzyme (IlvC) can functionally replace the missing enzyme (PanE) in the pathway, demonstrating metabolic flexibility and pathway completion.

Key Experimental Considerations and Data Interpretation

When conducting these experiments, please consider the following factors that can significantly influence your results.

Table 2: Factors Affecting Biocontrol Activity and Experimental Outcomes
Factor Impact on Experiment Recommendation
Multiple Vitamin Requirements Biocontrol activity may depend on more than one vitamin. Test for biotin and other vitamin auxotrophies concurrently [6].
Vitamin Storage Cells may undergo 1-3 doublings after vitamin withdrawal, potentially leading to false negatives. Use washed, actively growing cells and monitor growth kinetics carefully [7].
Genetic Basis of Auxotrophy Missing genes (e.g., panB, panC) confirm auxotrophy, but their absence alone may not predict phenotype. Combine genomic analysis (KEGG, COG) with phenotypic growth assays [6] [7].
Environmental Cross-Feeding Auxotrophs can obtain vitamins from other microbes or hosts in their niche. Design experiments that simulate the ecological context (e.g., co-cultures) [6] [7].

Application in Biocontrol Agent Development

Pantothenate auxotrophy presents a unique advantage for developing biocontrol agents. Strains like Hanseniaspora meyeri exhibit strong antagonism against plant pathogens but require pantothenate for growth [6]. This auxotrophy acts as a natural biocontainment strategy, preventing uncontrolled proliferation in the environment where the vitamin may be limiting. This safety feature can facilitate regulatory approval for use as plant protection agents [6].

The experimental workflows for developing and testing such a biocontrol agent are summarized below.

G Start Start Screen Screen for Antagonists Start->Screen Auxotrophy Identify Auxotrophy (Protocol 1) Screen->Auxotrophy Mechanism Elucidate Mechanism (Protocol 2, 3) Auxotrophy->Mechanism Formulate Develop Formulation (Add Pantothenate) Mechanism->Formulate FieldTest Field Testing Formulate->FieldTest

I hope these detailed application notes and protocols provide a solid foundation for your research. Should you require further clarification on any of the methodologies, please feel free to ask.

References

3-methyl-2-oxobutanoic acid as intermediate in organic synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

3-Methyl-2-oxobutanoic acid (α-ketoisovaleric acid, KIV) is a pivotal intermediate in organic synthesis and biochemical processes. This α-ketoacid serves as a versatile building block for pharmaceutical compounds and chiral synthons, while also functioning as a key metabolite in branched-chain amino acid catabolism [1] [2]. Its structural features—containing both a reactive α-keto acid functionality and an adjacent chiral center—make it particularly valuable for constructing complex molecules with defined stereochemistry. The compound's role spans from laboratory-scale synthesis to industrial applications in drug development and flavor chemistry [3].

Chemical and Physical Properties

Structural Characteristics

This compound belongs to the class of short-chain keto acids with molecular formula C₅H₈O₃ and molecular weight 116.12 g/mol [1] [4]. The molecule contains a reactive α-keto group adjacent to the carboxylic acid functionality, which confers significant reactivity toward nucleophilic additions and reductions. The presence of an isopropyl substituent at the 3-position contributes to its steric properties and influences its stereochemical behavior in asymmetric transformations [5].

Table: Physicochemical Properties of this compound

Property Value/Range Reference
Molecular Formula C₅H₈O₃ [1] [4]
Molecular Weight 116.12 g/mol [1] [4]
Melting Point 31-32°C [2] [3]
Boiling Point 170-171°C at 760 mmHg [2] [3]
Density 1.1±0.1 g/cm³ [2]
Flash Point 71.0±15.2°C [2]
Water Solubility >400 g/L at 25°C [6] [3]
LogP -0.36 to -0.38 [2] [3]
Spectral Properties

The compound exhibits characteristic infrared absorption at approximately 1735 cm⁻¹ (C=O stretch of carboxylic acid) and 1700-1710 cm⁻¹ (ketone C=O stretch) [5]. In proton NMR spectroscopy, characteristic signals include a doublet at approximately δ 1.24 ppm for the methyl groups, a singlet for the carboxylic acid proton around δ 3.01 ppm, and multiplet signals in the δ 2.43-2.52 ppm and δ 4.2-4.3 ppm regions for the methine and methylene protons respectively [5].

Synthetic Applications

Asymmetric Hydrogenation to Chiral Hydroxyesters

A prominent application of this compound derivatives in organic synthesis involves their catalytic asymmetric hydrogenation to produce enantiomerically enriched hydroxyacids and esters, which serve as valuable chiral building blocks for pharmaceuticals and natural products [5].

Protocol: Asymmetric Hydrogenation of Methyl 3-oxobutanoate Using BINAP-Ruthenium Complexes [5]

Reagents and Materials:

  • Methyl 3-oxobutanoate (50.0 g, 0.431 mol)
  • [RuCl₂(benzene)]₂ (130.5 mg, 0.261 mmol)
  • (R)-BINAP (341 mg, 0.548 mmol)
  • Anhydrous, degassed DMF (9 mL)
  • Anhydrous, degassed methanol (50 mL)
  • High-purity hydrogen gas (99.99%)
  • Argon atmosphere

Equipment:

  • Schlenk tube (80 mL)
  • Glass autoclave (500 mL) with pressure gauge and stirring capability
  • Hydrogenation apparatus

Procedure:

  • Catalyst Preparation: Charge an 80-mL Schlenk tube with [RuCl₂(benzene)]₂ and (R)-BINAP under argon atmosphere. Add degassed DMF and heat the suspension at 100°C for 10 minutes with stirring until a clear reddish-brown solution forms [5].
  • Solvent Removal: Concentrate the reaction mixture under reduced pressure (1 mm Hg) at 50°C with vigorous stirring, then further dry at 0.1 mm Hg for 1 hour to obtain the (R)-BINAP-Ru(II) complex as a reddish-brown solid [5].
  • Hydrogenation Reaction: Charge a 200-mL Schlenk tube with methyl 3-oxobutanoate and methanol. Add the prepared (R)-BINAP-Ru(II) complex (175 mg) under argon stream [5].
  • Reactor Setup: Transfer the solution to a 500-mL glass autoclave via cannula. Degas the system by two freeze-thaw cycles and replace air with hydrogen by evacuation (to ~20 mm Hg) and refilling with hydrogen five times [5].
  • Pressure Adjustment: Pressurize the autoclave with hydrogen to 3 atm, then carefully release to 1 atm. Repeat this procedure three times, then pressurize to 4 atm final pressure [5].
  • Reaction Execution: Stir the reaction mixture vigorously at 100°C for 6 hours while maintaining hydrogen pressure [5].
  • Workup: After cooling to room temperature, carefully release excess hydrogen. Transfer the reaction contents to a round-bottom flask, rinsing the autoclave with dichloromethane (3 × 20 mL) [5].
  • Purification: Remove solvents by rotary evaporation and distill the residue under reduced pressure (2 mm Hg) collecting the fraction at 40°C [5].

Results and Characterization:

  • Yield: 47-49 g (92-96%)
  • Enantiomeric Excess: 97-98% ee
  • Optical Rotation: [α]D²⁵ -23.1° to -23.6° (neat)
  • Purity: >98% by GC analysis

Critical Notes:

  • All procedures must be performed under strict anaerobic conditions as BINAP-Ru complexes are rapidly oxidized in air [5].
  • Use of degassed solvents is essential for optimal catalyst performance [5].
  • Vigorous stirring and appropriate reactor geometry are crucial for high yields [5].

G A Methyl 3-oxobutanoate D (R)-Methyl 3-hydroxybutanoate 92-96% yield 97-98% ee A->D Asymmetric Hydrogenation B (R)-BINAP-Ru(II) Catalyst B->D C H₂ (4 atm) 100°C C->D

Figure: Asymmetric Hydrogenation Workflow for Chiral Ester Synthesis

Pharmaceutical Intermediate

This compound serves as a key metabolic intermediate in the breakdown of branched-chain amino acids, particularly valine [1] [7]. In pharmaceutical research, this compound is investigated as a precursor to pantothenic acid (vitamin B5) in Escherichia coli, highlighting its role in biosynthetic pathways relevant to drug development [2] [8]. Abnormal accumulation of this metabolite is associated with Maple Syrup Urine Disease (MSUD), making it a target for therapeutic intervention and diagnostic applications [7].

Biological Relevance and Signaling Pathways

Metabolic Pathways

This compound occupies a central position in branched-chain amino acid metabolism, serving as the immediate ketoacid derivative of valine [1]. This metabolite is primarily transaminated by the branched-chain-amino-acid aminotransferase enzyme in humans [1]. The compound also functions as a precursor in pantothenic acid biosynthesis in microorganisms such as Escherichia coli, connecting amino acid metabolism to vitamin synthesis [2] [8].

G A L-Valine B Transamination BCAT enzyme A->B C This compound (α-Ketoisovalerate) B->C D Pantothenic Acid Biosynthesis C->D In E. coli E Oxidative Decarboxylation C->E F Maple Syrup Urine Disease (Accumulation) C->F Pathological G Further Metabolism in TCA Cycle E->G

Figure: Metabolic Pathways of this compound in Biological Systems

Neuropharmacological Effects

Studies indicate that this compound exhibits neuroactive properties, with demonstrated ability to induce convulsions in rat models through GABAergic and glutamatergic mechanisms [2] [8]. At elevated concentrations, this compound functions as a neurotoxin and metabotoxin, causing damage to nerve cells and tissues, which contributes to the neurological manifestations observed in Maple Syrup Urine Disease [7]. These properties make it a valuable compound for studying neurological disorders and developing potential treatments.

Safety and Handling Considerations

Hazard Assessment

While comprehensive toxicological data is limited, this compound is classified as harmful by inhalation, in contact with skin, and if swallowed [2]. As an organic acid, it presents potential irritation risks to respiratory system, skin, and eyes. In biological systems, elevated concentrations act as a neurotoxin and acidogen, potentially leading to metabolic acidosis [7].

Table: Safety and Regulatory Information

Aspect Specification Reference
GHS Classification Harmful by inhalation, skin contact, and ingestion [2]
Personal Protective Equipment Gloves, safety goggles, lab coat, approved respirator [2]
Engineering Controls Use in chemical fume hood [2]
First Aid Measures Copious water flushing for 15+ minutes for eye/skin contact [2]
Storage Conditions 0°C short term, -20°C long term [7]
FEMA Status No. 3869 (flavoring agent) [3]
FDA Status No longer provided for use as synthetic flavoring substance [3]
Regulatory Status

This compound holds the FEMA GRAS flavoring substance designation (No. 3869) with specific use levels in various food categories [3]. However, the FDA no longer provides for its use as a synthetic flavoring substance [3]. The compound is classified as a Human Endogenous Metabolite and is listed in the Human Metabolome Database [2]. For transportation, it is designated as non-hazardous for air and ground transport [2].

Conclusion

This compound represents a versatile synthetic intermediate with significant applications in asymmetric synthesis, pharmaceutical development, and biochemical research. Its unique structural features enable efficient transformation to valuable chiral building blocks, as demonstrated in the BINAP-ruthenium catalyzed asymmetric hydrogenation protocol yielding high enantiomeric excess. The compound's dual role as a synthetic intermediate and metabolic regulator underscores its importance across chemical and biological disciplines. Researchers should leverage its reactivity and biological relevance while adhering to appropriate safety protocols due to its neurotoxic potential at elevated concentrations.

References

3-methyl-2-oxobutanoic acid pharmaceutical building block

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 3-Methyl-2-Oxobutanoic Acid

The table below summarizes the core identification and physicochemical data for this compound.

Property Description
IUPAC Name This compound [1]
CAS Number 759-05-7 [1] [2] [3]
Molecular Formula C₅H₈O₃ [1] [2] [3]
Average Molecular Weight 116.12 g/mol [1] [2] [3]
SMILES CC(C)C(=O)C(=O)O [1]
InChI Key QHKABHOOEWYVLI-UHFFFAOYSA-N [1]
Density 1.1±0.1 g/cm³ [2]
Boiling Point 170.2±9.0 °C (at 760 mmHg) [2]
Flash Point 71.0±15.2 °C [2]
Storage 2-8°C [2] [3]

Synthetic Application: A Protocol for Asymmetric Hydrogenation

A key application of this compound and its derivatives is in the synthesis of chiral molecules. The following peer-reviewed procedure from Organic Syntheses details the asymmetric hydrogenation of methyl 3-oxobutanoate (a related β-keto ester) to produce (R)-(−)-Methyl 3-hydroxybutanoate with high enantiomeric purity using a BINAP-ruthenium catalyst [4]. This chiral synthon is valuable for producing pharmaceuticals and fine chemicals.

Experimental Workflow for Asymmetric Hydrogenation The diagram below outlines the key stages of this synthetic protocol.

G A Prepare BINAP-Ru Catalyst B Set Up Hydrogenation A->B C Charge Reaction Mixture B->C D Pressurize with H₂ C->D E Heat and Stir Reaction D->E F Work-up and Purification E->F

Detailed Procedure [4]

  • Part A: Preparation of (R)-BINAP-Ru(II) Complex

    • Reaction Setup: An 80-mL Schlenk tube is charged with 130.5 mg of [RuCl₂(benzene)]₂ and 341 mg of (R)-BINAP under an argon atmosphere.
    • Solvent Addition: 9 mL of degassed DMF is added via syringe under argon.
    • Reaction: The suspension is stirred at 100°C for 10 minutes, yielding a clear reddish-brown solution.
    • Isolation: The solution is concentrated under vigorous stirring (1 mm Hg at 50°C) to give approximately 500 mg of the reddish-brown catalyst complex, used directly in the next step.
  • Part B: Hydrogenation to (R)-Methyl 3-hydroxybutanoate

    • Reaction Mixture: A 200-mL Schlenk tube is charged with 50.0 g of methyl 3-oxobutanoate and 50 mL of degassed methanol. The prepared Ru-catalyst (175 mg) is added under argon.
    • Transfer to Autoclave: The solution is degassed via freeze-thaw cycles and transferred to a 500-mL glass autoclave under argon.
    • Hydrogenation: The air in the autoclave is replaced with hydrogen via evacuation/refill cycles. The reaction is pressurized to 4 atm of H₂ and stirred vigorously at 100°C for 6 hours.
    • Isolation and Purification: After cooling and releasing pressure, the deep reddish-orange contents are concentrated. The residue is distilled under reduced pressure (40°C at 2 mm Hg) to yield 47-49 g (92-96%) of the product with 97-98% enantiomeric excess.

Key Parameters and Safety

  • Catalyst Handling: The BINAP-Ru complexes are air-sensitive and must be handled under anaerobic conditions using degassed solvents [4].
  • Critical Factors: Vigorous stirring and the use of a wide-shaped autoclave are important for obtaining high yields. The reaction does not proceed satisfactorily at atmospheric hydrogen pressure [4].
  • Analytical Data: The product is characterized by ¹H NMR, IR, and specific rotation [α]D²⁵ -23.1° to -23.6° (neat). Enantiomeric excess is determined by HPLC analysis of the corresponding (R)-MTPA ester [4].

Role in Pharmaceutical Development

While a specific, marketed drug derived from this compound is not identified in the search results, its value in pharmaceutical development is clear:

  • Metabolic Role: It is a noted Human Endogenous Metabolite and a precursor in the biosynthesis of pantothenic acid (Vitamin B5) in organisms like E. coli [2]. Studies in rats indicate it can influence brain chemistry, inducing convulsions through GABAergic and glutamatergic mechanisms, highlighting its biological activity [2].
  • Broader Context of Building Blocks: The search for novel and efficient synthetic methods for complex, saturated cyclic structures (like azetidines and cyclobutanes) is a major focus in modern medicinal chemistry, as these motifs can improve a drug's potency, stability, and metabolic profile [5]. The atom-swapping strategy for converting oxetanes into other 4-membered rings exemplifies the innovative approaches being developed to streamline pharmaceutical synthesis [5].

Research Recommendations

The search results for your specific compound are foundational. To develop more comprehensive application notes, I suggest you:

  • Consult Specialized Databases: For detailed metabolic or signaling pathways, databases like KEGG or MetaCyc are invaluable. You can use the provided CAS Number (759-05-7) or InChI Key for precise queries.
  • Explore Recent Literature: Search scientific databases (e.g., SciFinder, Reaxys) for "this compound" or "alpha-ketoisovaleric acid" in combination with keywords like "pharmaceutical intermediate," "biosynthesis," or "metabolic pathway" to find specific applications in drug development.
  • Review Market Analysis: For a commercial perspective on the importance of advanced building blocks, general reports on the pharmaceutical building blocks market can provide context, even if they don't mention your compound specifically [6].

References

Comprehensive Application Notes and Protocols: Quantification of 3-Methyl-2-oxobutanoic Acid in Bacterial Cultures

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 3-Methyl-2-oxobutanoic Acid and Its Significance in Bacterial Systems

This compound (also known as α-ketovaline or 2-keto-3-methylbutyric acid) is a key intermediate in bacterial branched-chain amino acid (BCAA) metabolism, particularly in the biosynthesis and degradation of valine. This metabolite holds significant importance in both basic microbiology research and industrial biotechnology applications, serving as a crucial indicator of bacterial metabolic activity and physiological status. With the chemical formula C5H8O3 and a molecular weight of 116.12 g/mol [1], this keto acid exists as a metabolic hub connecting multiple biochemical pathways in bacterial cells.

Recent research has revealed that this compound plays roles beyond basic metabolism, serving as a potential biomarker in host-microbe interactions. A 2022 clinical study demonstrated that decreased levels of this compound in patients with HBV-related hepatocellular carcinoma were significantly associated with increased intestinal Klebsiella abundance and the development of post-hepatectomy liver failure (PHLF) [2]. This finding highlights the clinical relevance of monitoring this metabolite and suggests its potential as a diagnostic indicator in microbiota-related pathologies. Additionally, in industrial biotechnology, this compound serves as a precursor for various biosynthetic pathways, making its accurate quantification essential for optimizing bacterial production platforms [3].

Analytical Methodologies for this compound Quantification

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) represents the gold standard for accurate quantification of this compound in complex biological samples. The methodology provides excellent separation efficiency, reproducibility, and sensitivity required for detecting this metabolite at physiological concentrations in bacterial culture supernatants and intracellular extracts.

  • Sample Preparation: Bacterial culture supernatants should be deproteinized using cold acetonitrile or methanol (1:2 ratio), followed by centrifugation at 14,000 × g for 15 minutes at 4°C. The clarified supernatant must be filtered through 0.22 μm membranes prior to injection. For intracellular quantification, bacterial pellets should be washed with phosphate-buffered saline and subjected to metabolite extraction using a methanol:water:chloroform (2:1:1) mixture with bead-beating or sonication for cell disruption [2] [4].

  • HPLC Parameters:

    • Column: C18 reverse-phase column (250 × 4.6 mm, 5 μm particle size)
    • Mobile Phase: Gradient elution with solvent A (0.1% formic acid in water) and solvent B (0.1% formic acid in acetonitrile)
    • Gradient Program: 0-5 min: 2% B; 5-15 min: 2-30% B; 15-20 min: 30-95% B; 20-25 min: 95% B; 25-30 min: 95-2% B
    • Flow Rate: 1.0 mL/min
    • Column Temperature: 35°C
    • Detection: UV detection at 210 nm or diode array detection (190-400 nm)
    • Injection Volume: 10-20 μL
  • Validation Parameters: The method should be validated for linearity (R² > 0.99), precision (intra-day and inter-day RSD < 10%), accuracy (85-115% recovery), and limit of quantification (typically ~0.5 μM for UV detection) [2].

Mass Spectrometry-Based Approaches

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provides superior sensitivity and specificity for this compound detection, particularly when measuring low abundance samples or analyzing multiple metabolites simultaneously.

  • Untargeted Metabolomics: As demonstrated in gut microbiota studies [2] [4], LC-MS-based untargeted metabolomics can identify this compound as a differentially abundant metabolite between experimental groups. The typical workflow involves protein precipitation, chromatographic separation, and high-resolution mass spectrometry detection using Q-TOF or Orbitrap instruments.

  • MS Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode
    • Mass Range: m/z 50-1000
    • Fragmentor Voltage: 130 V
    • Collision Energy: 10-30 eV
    • Drying Gas Temperature: 325°C
    • Drying Gas Flow: 8 L/min
    • Nebulizer Pressure: 35 psi
    • Capillary Voltage: 3500 V
  • Quantification: Using stable isotope-labeled internal standards (e.g., d₃-3-methyl-2-oxobutanoic acid) significantly improves quantification accuracy by accounting for matrix effects and ionization efficiency variations [4].

Emerging Biosensor Technologies

Fluorescence-based bacterial biosensors represent a promising high-throughput alternative for metabolite screening. Recent advances in synthetic biology have enabled the development of transcription factor-based biosensors that can detect specific metabolites and produce fluorescent outputs proportional to metabolite concentration [5].

  • Dual-Plasmid System: A versatile biosensor platform employs two plasmids:

    • Sensor Plasmid: Contains a transcription factor that specifically binds this compound or a related metabolite
    • Reporter Plasmid: Harbors a fluorescent protein gene (eGFP, mCherry) under the control of a promoter responsive to the transcription factor
    • This system can be introduced into reporter bacterial strains for high-throughput screening [5]
  • Implementation: In a recent biobank screening study, similar biosensor systems demonstrated capability to process >100,000 samples daily, far exceeding the throughput of traditional chromatographic methods [5] [6].

Table 1: Comparison of Analytical Methods for this compound Quantification

Method Detection Limit Throughput Cost per Sample Key Applications
HPLC-UV 0.5-1.0 μM 50-100 samples/day $10-15 Routine quantification in culture supernatants
LC-MS/MS 0.01-0.05 μM 30-50 samples/day $50-100 Targeted quantification in complex matrices
Untargeted LC-MS 0.05-0.1 μM 20-30 samples/day $100-150 Discovery metabolomics studies
Biosensors 1-5 μM >10,000 samples/day <$0.10 High-throughput strain screening

Bacterial Culture and Metabolite Extraction Protocols

Culture Conditions for Metabolic Studies

Appropriate bacterial culture techniques are essential for meaningful this compound quantification, as metabolite levels are highly influenced by growth phase, nutrient availability, and environmental conditions.

  • Medium Formulation: For BCAA pathway studies, use defined minimal media containing:

    • Carbon Source: Glucose (10-20 g/L) or glycerol (15-25 g/L)
    • Nitrogen Source: Ammonium sulfate (1-2 g/L)
    • Salt Base: M9 or MOPS-buffered minimal medium
    • BCAA Supplementation: When studying catabolic pathways, supplement with L-valine (50-200 mg/L) as precursor
    • Trace Elements: Including Fe, Zn, Co, Cu, and Mo [5] [7]
  • Culture Conditions:

    • Temperature: 37°C for mesophilic bacteria, or species-optimal temperature
    • pH: Maintain at 7.0 ± 0.2 using appropriate buffering systems
    • Aeration: Shake at 200-250 rpm for flask cultures, or controlled dissolved oxygen for bioreactors
    • Growth Monitoring: Track optical density at 600 nm (OD₆₀₀) throughout cultivation
  • Sampling Timepoints: Critical for capturing metabolite dynamics:

    • Early Exponential Phase: OD₆₀₀ ≈ 0.3-0.5
    • Mid-Exponential Phase: OD₆₀₀ ≈ 0.8-1.2
    • Transition Phase: OD₆₀₀ ≈ 1.5-2.0
    • Early Stationary Phase: OD₆₀₀ ≈ 2.5-3.0
    • Late Stationary Phase: OD₆₀₀ maximum [2]
Metabolite Extraction Procedures

Quenching and Extraction Protocol for Intracellular Metabolites:

  • Rapid Sampling: Withdraw 5-10 mL culture and immediately transfer to a tube containing 20 mL cold (-40°C) quenching solution (60% methanol, 10 mM HEPES, pH 7.5)

  • Quick Separation: Centrifuge at 8,000 × g for 3 minutes at -20°C

  • Cell Washing: Resuspend pellet in 1 mL cold (-20°C) PBS/methanol (1:1) solution

  • Metabolite Extraction: Add 2 mL of cold (-20°C) extraction solvent (acetonitrile:methanol:water, 2:2:1) and vortex vigorously for 30 seconds

  • Cell Disruption: Subject to three freeze-thaw cycles (liquid nitrogen/37°C water bath) or bead-beating with 0.1 mm zirconia/silica beads for 3 minutes

  • Clarification: Centrifuge at 14,000 × g for 15 minutes at 4°C, collect supernatant

  • Concentration: Evaporate under nitrogen stream and reconstitute in 100 μL LC-MS compatible solvent [4]

Extraction Efficiency Assessment:

  • Internal Standards: Add stable isotope-labeled standards (e.g., d₃-3-methyl-2-oxobutanoic acid) before extraction to calculate recovery rates
  • Quality Control: Pooled quality control samples should be prepared by combining equal aliquots from all experimental samples
  • Recovery Validation: Typically 85-110% for most organic acids with this protocol

Metabolic Pathways and High-Throughput Screening Applications

Pathway Context and Regulation

This compound occupies a central position in bacterial branched-chain amino acid metabolism, serving as both an intermediate in biosynthetic pathways and a precursor for various secondary metabolites. Understanding its pathway context is essential for interpreting quantitative data and designing functional screens.

Table 2: Key Enzymes and Genes Involved in this compound Metabolism in Bacteria

Enzyme EC Number Gene Symbol Reaction Pathway Role
Branched-chain amino acid aminotransferase 2.6.1.42 ilvE, bcat Reversible transamination between BCAAs and their α-keto acids Valine biosynthesis/catabolism
Acetolactate synthase 2.2.1.6 ilvBN, ilvIH Condensation of two pyruvate molecules to form acetolactate Valine biosynthesis
Ketol-acid reductoisomerase 1.1.1.86 ilvC Conversion of acetohydroxy acids to dihydroxy acids Valine biosynthesis
Dihydroxy-acid dehydratase 4.2.1.9 ilvD Dehydration of dihydroxy acids to α-keto acids Valine biosynthesis
Branched-chain α-keto acid dehydrogenase 1.2.4.4 bkdA, bkdB Oxidative decarboxylation of branched-chain α-keto acids BCAA catabolism

The following diagram illustrates the metabolic pathways involving this compound in bacterial systems:

BacterialMetabolicPathways Pyruvate Pyruvate Acetolactate Acetolactate Pyruvate->Acetolactate ilvBN/ilvIH (ALS) 2,3-Dihydroxy-3-methylvalerate 2,3-Dihydroxy-3-methylvalerate Acetolactate->2,3-Dihydroxy-3-methylvalerate ilvC (KARI) This compound This compound 2,3-Dihydroxy-3-methylvalerate->this compound ilvD (DHAD) LValine LValine This compound->LValine ilvE (Transaminase) Isobutyryl-CoA Isobutyryl-CoA This compound->Isobutyryl-CoA bkdAB (BCKDH) LValine->this compound ilvE/avtA (Transaminase)

Diagram 1: Metabolic Pathways of this compound in Bacteria

High-Throughput Screening Platform

Recent advances in bacterial culture and screening technologies have enabled the development of integrated platforms for functional characterization of bacterial isolates. The following workflow illustrates a high-throughput approach applicable to screening bacterial biobanks for strains with altered this compound production:

HighThroughputScreening cluster_0 Biobank Construction Phase cluster_1 Functional Screening Phase SampleCollection Environmental Sample Collection Isolation High-Throughput Isolation in 96-well SampleCollection->Isolation DNAPrep 16S rRNA Amplification with Barcodes Isolation->DNAPrep Sequencing Nanopore/PacBio Sequencing DNAPrep->Sequencing Biobank Species-Characterized Biobank Sequencing->Biobank Culture Culture in Production Media Biobank->Culture MetaboliteExtraction Metabolite Extraction Culture->MetaboliteExtraction Analysis LC-MS/MS or Biosensor Screening MetaboliteExtraction->Analysis Validation HPLC Validation of Hit Strains Analysis->Validation

Diagram 2: High-Throughput Bacterial Biobank Construction and Screening Workflow

This integrated approach, as demonstrated in recent studies [5], enables researchers to process thousands of bacterial isolates efficiently, combining species identification through barcoded 16S rRNA sequencing with functional screening using either biosensors or chromatographic methods. The platform allows a single operator to process up to 2,500 samples per day through PCR amplification and initial screening phases [5].

Data Interpretation and Troubleshooting Guidelines

Quality Control and Data Normalization

Accurate quantification of this compound requires rigorous quality control measures and appropriate data normalization to account for technical and biological variability.

  • Internal Standards: Always include stable isotope-labeled internal standards (when using MS detection) or chemical analogs (for HPLC-UV) to correct for extraction efficiency and matrix effects.

  • Normalization Strategies:

    • Culture Density: Normalize to OD₆₀₀ values for extracellular metabolites
    • Cell Count: For intracellular concentrations, normalize to cell number
    • Protein Content: Normalize to total cellular protein (Bradford assay)
    • DNA Content: Alternative normalization for biofilm studies
    • Multiple Reference Metabolites: Use consistently detected metabolites as additional normalization controls [2] [4]
  • Batch Effects: Include pooled quality control samples in each analytical batch and apply batch correction algorithms if significant inter-batch variation is detected.

Common Technical Challenges and Solutions

Table 3: Troubleshooting Guide for this compound Quantification

Problem Potential Causes Solutions
Poor Chromatographic Separation Column degradation, inappropriate mobile phase, co-elution Replace guard column, optimize gradient, change column chemistry
Low Signal Intensity Low metabolite abundance, ionization suppression, degradation Concentrate samples, improve extraction efficiency, use fresh standards
High Background Noise Contaminated solvents, column bleed, sample matrix effects Use HPLC-grade solvents, condition column, clean up samples with SPE
Irreproducible Results Inconsistent extraction, instrumental drift, improper normalization Standardize protocols, use internal standards, instrument maintenance
Metabolite Instability Chemical degradation, enzymatic activity, temperature effects Immediate analysis, enzyme inhibitors, storage at -80°C

Concluding Remarks and Research Applications

The quantification of This compound in bacterial cultures provides valuable insights into microbial metabolic status, particularly within the context of branched-chain amino acid metabolism. The methodologies outlined in this application note—spanning from conventional HPLC to cutting-edge biosensor platforms—enable researchers to address diverse scientific questions ranging from basic microbial physiology to industrial strain development.

The clinical relevance of this metabolite has been demonstrated in recent human studies linking its depletion to specific gut microbiota compositions and liver pathology [2], opening new avenues for diagnostic and therapeutic applications. Furthermore, the integration of high-throughput screening platforms with advanced analytics [5] promises to accelerate the discovery of bacterial strains with optimized production of this and related metabolites for industrial biotechnology.

As research in this field advances, we anticipate increased adoption of biosensor-based screening approaches for initial strain selection, complemented by validatory LC-MS/MS analyses for definitive quantification. This combined strategy offers an optimal balance of throughput and accuracy, making large-scale functional characterization of bacterial collections increasingly feasible and cost-effective.

References

Comprehensive Application Notes and Protocols: Preparation and Experimental Use of 3-Methyl-2-Oxobutanoic Acid Stock Solutions

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 3-Methyl-2-Oxobutanoic Acid

This compound (also known as α-ketovaline or 2-ketovaline) is a branched-chain α-keto acid that plays significant roles in various biochemical pathways and metabolic processes. This compound serves as a key intermediate in the biosynthesis of valine and participates in the mitochondrial metabolism of branched-chain amino acids. Researchers frequently employ this compound in metabolic studies, enzyme kinetics experiments, and drug development research focused on metabolic disorders. The compound's molecular formula is C₅H₈O₃, with an average mass of 116.116 g/mol and a monoisotopic mass of 116.04734 g/mol [1].

The IUPAC name this compound explicitly describes its structure: a four-carbon butanoic acid chain with a methyl group at the 3-position and an oxo group at the 2-position. This configuration places the carbonyl group adjacent to the carboxylic acid, creating the α-keto acid functionality that confers both reactivity and biological relevance. The compound exists as a solid at room temperature and is typically handled in laboratory settings as a stock solution in appropriate solvents to facilitate accurate dispensing and experimental reproducibility.

Chemical and Physical Properties

Molecular Characteristics

This compound possesses distinct structural features that dictate its chemical behavior and laboratory handling requirements. The compound's carbon skeleton consists of a four-carbon chain with specific functional groups that confer both acidic properties and reactivity characteristic of α-keto acids. The presence of both carbonyl and carboxyl groups in close proximity creates unique electronic properties that influence its solubility, stability, and biological activity.

Table 1: Molecular Properties of this compound

Property Value Significance
Molecular Formula C₅H₈O₃ Determines elemental composition and mass calculations
Average Mass 116.116 g/mol Essential for molar solution preparation
Monoisotopic Mass 116.04734 g/mol Important for mass spectrometry applications
SMILES Notation CC(C)C(=O)C(=O)O Describes molecular structure for computational studies
InChI Key QHKABHOOEWYVLI-UHFFFAOYSA-N Provides unique structural identifier for database searches
CAS Registry Number 759-05-7 Essential for chemical ordering and regulatory compliance

The compound's chemical structure features a branched carbon chain with the methyl group at the 3-position, creating steric considerations that influence its interaction with enzymes and receptors. The α-keto acid functionality makes it susceptible to decarboxylation under certain conditions, particularly at elevated temperatures or extreme pH values, necessitating careful attention to solution preparation and storage parameters [1].

Spectral Properties and Identification

The structural characteristics of this compound confer specific spectral properties that facilitate its identification and quantification in experimental systems. While the search results do not provide detailed spectral data, the molecular formula and functional groups suggest characteristic patterns in various spectroscopic methods. The carbonyl stretching vibrations would typically appear in the 1700-1750 cm⁻¹ range in infrared spectroscopy, while the proton NMR spectrum would expectedly show distinct signals for the methyl groups and the methine proton.

The compound's mass spectral behavior can be predicted from its molecular structure, with likely fragmentation patterns involving loss of the carboxyl group or cleavage adjacent to the carbonyl moieties. These analytical characteristics are essential for researchers who need to verify compound identity and purity when preparing stock solutions for sensitive experimental applications. When obtained from commercial suppliers, the compound should be accompanied by certificate of analysis documenting its identity and purity, though users may wish to conduct their own verification for critical applications.

Stock Solution Preparation Protocols

Standard Aqueous Stock Solution Preparation

The preparation of reliable stock solutions requires careful attention to solubility characteristics, pH considerations, and stability factors. This compound contains a free carboxylic acid group with limited aqueous solubility at neutral pH, necessitating pH adjustment for most biological applications. The following protocol describes the preparation of a 100 mM aqueous stock solution suitable for most experimental applications:

  • Weighing: Accurately weigh 11.61 mg of this compound (molecular weight: 116.116 g/mol) using an analytical balance with precision to 0.01 mg. For larger volumes, proportionally scale up the mass (e.g., 116.1 mg for 100 mL of stock solution).

  • Initial Dissolution: Transfer the weighed compound to a clean volumetric flask or tube. Add approximately 70% of the final volume of sterile distilled water or an appropriate buffer. The solution may appear cloudy initially due to the compound's limited solubility at neutral pH.

  • pH Adjustment: Slowly add sodium hydroxide (1M or 0.1M) with continuous mixing until the compound completely dissolves and the solution becomes clear. Monitor the pH carefully during this process, as excessive local alkalinity may promote compound degradation. The final pH should be adjusted to approximately 7.0-7.4 for biological applications.

  • Final Volume Adjustment: Bring the solution to the final volume with sterile distilled water, mixing thoroughly to ensure homogeneity.

  • Sterilization: For cell culture applications, filter the solution through a 0.22 μm membrane filter into a sterile container. Avoid autoclaving, as excessive heat may degrade the compound.

  • Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots to minimize freeze-thaw cycles. Store at -20°C or lower for long-term preservation [1].

Table 2: Standard Stock Solution Preparation Parameters

Parameter Standard Condition Alternative Options Considerations
Concentration 100 mM 10-500 mM Higher concentrations reduce dilution effects but may challenge solubility
Solvent Aqueous NaOH-neutralized DMSO, methanol Organic solvents enable higher concentrations but may limit biological applications
pH 7.0-7.4 7.2-7.8 for specific assays Maintain physiological compatibility
Storage Temperature -20°C -80°C for extended storage Avoid repeated freeze-thaw cycles
Buffer Compatibility Phosphate, HEPES Tris, bicarbonate Avoid amine-containing buffers for transamination studies
Organic Solvent Stock Solutions

For certain applications requiring higher concentration stock solutions or enhanced compound stability, organic solvents may be preferred. Dimethyl sulfoxide (DMSO) is particularly useful for many biochemical applications:

  • Weighing: Accurately weigh 23.22 mg of this compound for a 200 mM stock solution in DMSO.

  • Dissolution: Transfer the compound to a suitable container and add the appropriate volume of anhydrous DMSO to achieve the desired concentration. Mix thoroughly until complete dissolution is achieved.

  • Aliquoting: Dispense into small, airtight containers to prevent water absorption that may occur with hygroscopic DMSO.

  • Storage: Store at -20°C or lower, protected from light. Under these conditions, the solution typically remains stable for 6-12 months.

When using DMSO stock solutions in biological assays, ensure that the final DMSO concentration does not exceed levels that might cause cellular toxicity (typically <0.5% for most cell types). For enzymatic studies, include appropriate solvent controls to account for any potential effects of DMSO on enzyme activity.

Stability Considerations and Quality Assessment

The chemical stability of this compound in solution is influenced by multiple factors, including temperature, pH, light exposure, and solution composition. The α-keto acid functionality makes the compound potentially susceptible to decarboxylation and chemical degradation under suboptimal conditions. Researchers should implement the following quality control measures:

  • Regular Monitoring: Periodically assess stock solution integrity through analytical methods such as HPLC or mass spectrometry, particularly for long-term studies.

  • Visual Inspection: Examine solutions for any changes in color or clarity that might indicate degradation before use.

  • Functional Verification: When possible, test solution potency in a reference assay with known parameters.

  • Expiration Dating: Clearly label all solutions with preparation date and assign conservative expiration dates based on storage conditions (typically 3-6 months for aqueous solutions at -20°C, 6-12 months for DMSO solutions at -20°C).

The sodium salt form of this compound mentioned in the search results may offer enhanced aqueous solubility and potentially improved stability compared to the free acid form [2]. However, the commercial availability of the sodium salt appears limited, as indicated by its current non-orderable status from major suppliers [2]. Researchers may need to prepare the sodium salt in situ through neutralization or seek alternative suppliers.

Experimental Applications and Protocols

Metabolic Pathway Studies

This compound serves as a crucial metabolic intermediate in the biosynthesis and degradation of valine, making it valuable for investigating branched-chain amino acid metabolism. The following protocol outlines its application in metabolic flux studies:

  • Cell Preparation: Culture appropriate cell lines (e.g., hepatic cells, fibroblasts) to 70-80% confluence in suitable media.

  • Treatment Preparation: Immediately before use, prepare working solutions by diluting the 100 mM stock solution in assay medium pre-warmed to 37°C. Use within 30 minutes of preparation.

  • Experimental Treatment: Replace culture medium with treatment medium containing 0.1-5 mM this compound, depending on experimental objectives.

  • Incubation: Maintain cells under standard culture conditions (37°C, 5% CO₂) for the desired duration (typically 2-24 hours).

  • Metabolite Extraction: Terminate experiments by rapid cooling and extract intracellular metabolites using acidified organic solvents (e.g., 80% methanol with 0.1% formic acid).

  • Analysis: Quantify metabolic intermediates using LC-MS/MS or GC-MS platforms to assess flux through relevant pathways.

This approach enables researchers to investigate metabolic perturbations associated with various physiological and disease states, including inborn errors of metabolism, diabetes, and cancer-associated metabolic reprogramming.

Enzyme Kinetics Assays

The compound serves as a key substrate for several enzymes, particularly branched-chain aminotransferases and the branched-chain α-keto acid dehydrogenase complex. The following protocol describes its use in enzyme kinetic characterization:

  • Reaction Mixture Preparation: Prepare assay buffer containing appropriate cofactors (e.g., pyridoxal phosphate for aminotransferases, thiamine pyrophosphate for dehydrogenase complex).

  • Substrate Dilution Series: Prepare a concentration series of this compound (typically 0.1-10× Km) in assay buffer from the primary stock solution.

  • Reaction Initiation: Start reactions by adding enzyme preparation to pre-warmed substrate solutions.

  • Time Course Monitoring: Withdraw aliquots at predetermined time points and terminate reactions by addition of acid or heat denaturation.

  • Product Quantification: Measure reaction products using appropriate methods (e.g., NADH formation/consumption spectrophotometrically at 340 nm, or HPLC-based separation).

  • Data Analysis: Determine kinetic parameters (Km, Vmax, kcat) by fitting data to appropriate models (e.g., Michaelis-Menten equation).

This experimental approach enables precise characterization of enzyme specificity, catalytic efficiency, and inhibitor effects relevant to drug discovery efforts targeting metabolic enzymes.

Calculations and Data Analysis

Molarity and Dilution Calculations

Accurate conversion between mass and molar quantities is fundamental to reproducible research. The following relationship forms the basis for these calculations:

Molarity (M) = (Mass in grams / Molecular weight) / Volume in liters

For this compound (MW = 116.116 g/mol), this calculation becomes essential for preparing stock solutions of precise concentration. The following table provides reference values for common stock solution preparations:

Table 3: Mass Requirements for Stock Solution Preparation

Desired Concentration Volume Mass Required Typical Application
100 mM 10 mL 116.1 mg Standard working stock
500 mM 5 mL 290.3 mg Concentrated stock for high-dose treatments
1 M 1 mL 116.1 mg High-concentration dosing solutions
10 mM 50 mL 58.1 mg Dilute working solutions

When preparing working solutions from concentrated stocks, apply the dilution equation: C₁V₁ = C₂V₂, where C₁ and V₁ represent the concentration and volume of the stock solution, and C₂ and V₂ represent the desired concentration and volume of the final working solution.

Experimental Data Interpretation

In metabolic studies, data are typically normalized to protein content, cell number, or DNA concentration to enable meaningful comparisons across experimental conditions. For enzyme kinetics experiments, data analysis includes:

  • Initial Rate Determination: Calculate reaction velocities from the linear portion of product formation versus time curves.

  • Parameter Estimation: Fit velocity versus substrate concentration data to the Michaelis-Menten equation using nonlinear regression.

  • Statistical Analysis: Determine confidence intervals for estimated parameters and compare conditions using appropriate statistical tests.

Troubleshooting and Technical Notes

Common Preparation Challenges

Several technical issues may arise during stock solution preparation and experimental use:

  • Incomplete Dissolution: If the compound fails to dissolve completely at the desired concentration, gentle warming (not exceeding 37°C) or slight additional pH adjustment may resolve the issue. Avoid excessive alkalinity (pH > 8.0) as it may promote degradation.

  • Precipitation Upon Storage: If solutions develop precipitate after freezing, warm gently to 25-37°C and mix thoroughly. If precipitation persists, briefly sonicate or prepare fresh solution.

  • Unexpected Biological Effects: If experimental results deviate from expectations, verify stock solution concentration and purity through analytical methods. Degradation products or incorrect concentration may account for anomalous results.

  • Background Interference in Assays: When using spectrophotometric or fluorometric detection methods, include appropriate blanks containing the stock solution solvent to control for background signals.

Alternative Sourcing Considerations

The search results indicate that the sodium salt form of this compound (Catalog number: 189720250) is currently not available from at least one major supplier [2]. Researchers facing sourcing challenges for either the free acid or salt forms should:

  • Contact Technical Support: Inquire about possible alternatives, anticipated restocking dates, or equivalent products [2].

  • Explore Alternative Suppliers: Identify additional commercial sources of the compound.

  • Consider In-house Conversion: When necessary, prepare the sodium salt from the free acid through stoichiometric neutralization with sodium hydroxide, followed by lyophilization to obtain the solid salt form.

Visual Workflows and Process Diagrams

Stock Solution Preparation Workflow

The following diagram illustrates the comprehensive workflow for preparing and quality-testing stock solutions of this compound:

G Start Start Solution Preparation Weigh Weigh Compound Accurately Start->Weigh Dissolve Add Solvent/Buffer Weigh->Dissolve Adjust Adjust pH if Required Dissolve->Adjust FinalVol Bring to Final Volume Adjust->FinalVol Filter Sterile Filtration (if needed) FinalVol->Filter Aliquot Aliquot for Storage Filter->Aliquot Store Store at -20°C or Lower Aliquot->Store QC Quality Control Assessment Store->QC Use Ready for Experimental Use QC->Use

Diagram 1: Stock solution preparation workflow. This flowchart outlines the sequential steps for preparing high-quality stock solutions of this compound, highlighting critical stages including weighing, pH adjustment, and quality control.

Metabolic Pathway Context

The following diagram situates this compound within its relevant metabolic context, highlighting its role in branched-chain amino acid metabolism:

G Valine Valine BCAT Branched-chain aminotransferase Valine->BCAT Transamination KetoAcid This compound (α-Ketovaline) BCAT->KetoAcid BCDH Branched-chain α-keto acid dehydrogenase complex KetoAcid->BCDH Oxidative Decarboxylation Product Isobutyryl-CoA BCDH->Product Metabolism TCA Cycle Entry Product->Metabolism

Diagram 2: Metabolic pathway of this compound. This diagram illustrates the position of this compound as an intermediate in valine catabolism, showing its production from valine and conversion to downstream metabolites through specific enzymatic steps.

References

Application Notes: 3-Methyl-2-Oxobutanoic Acid Sodium Salt in Biomedical Research

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Identification

3-Methyl-2-oxobutanoic acid sodium salt (CAS #: 3715-29-5), also known as α-ketoisovaleric acid sodium salt or ketovaline sodium salt, is a key biochemical reagent with significant importance in metabolic research and pharmaceutical development. This sodium salt form of the branched-chain α-keto acid offers enhanced water solubility and stability compared to its acidic form, making it particularly valuable for experimental applications requiring aqueous solutions [1] [2]. The compound features a molecular weight of 138.1 g/mol and follows the molecular formula C₅H₇NaO₃ [3] [2].

The compound appears as a white or slightly yellow to beige crystalline solid with a characteristic fruity aroma [2]. It has a melting point of 220-230°C (with decomposition) and is highly soluble in water, with solubility exceeding 54.8 mg/mL, allowing for the preparation of concentrated stock solutions up to 100 mg/mL, resulting in clear, colorless solutions [1] [2]. The sodium salt form is classified as a combustible solid and requires appropriate safety precautions including eyeshields, gloves, and respiratory protection when handling [3] [1].

Research Applications and Mechanisms

Precursor Role in Bacterial Metabolism
  • Pantothenic Acid Biosynthesis: In Escherichia coli, this compound sodium salt serves as a direct metabolic precursor in the biosynthesis pathway of pantothenic acid (vitamin B₅) [3]. Pantothenic acid is an essential component of coenzyme A and acyl carrier protein, both crucial for numerous metabolic processes including the citric acid cycle and fatty acid metabolism. The compound enters the bacterial metabolic pathway where it undergoes enzymatic conversion to ultimately form pantothenic acid through a series of reactions involving other vitamin B precursors [3].

  • Metabolic Pathway Studies: Researchers utilize this sodium salt to investigate bacterial biosynthesis pathways and to study the regulation of pantothenate production in microorganisms. Its sodium salt formulation provides improved bioavailability to bacterial cultures compared to the acid form, making it particularly valuable for fermentation studies and metabolic engineering approaches aimed at enhancing pantothenic acid production [3].

Neurological and Metabolic Research
  • MSUD Research Applications: The compound is extensively used in modeling Maple Syrup Urine Disease (MSUD) in experimental systems. MSUD is an inherited metabolic disorder characterized by accumulation of branched-chain amino acids and their corresponding α-keto acids, including α-ketoisovaleric acid [3]. Researchers have demonstrated that this compound sodium salt inhibits brain energy metabolism when accumulated in neuronal systems, providing insights into the neurological dysfunction observed in MSUD patients [3].

  • Convulsion Mechanisms: Studies in rats have shown that administration of this compound induces convulsions through dual GABAergic and glutamatergic mechanisms [3]. It appears to disrupt the balance between inhibitory and excitatory neurotransmission, potentially through metabolic competition or inhibition of key enzymes involved in neurotransmitter synthesis. This application makes it valuable for studying seizure mechanisms and screening potential anticonvulsant compounds [3].

  • Amino Acid Metabolism: In vivo studies reveal that this α-keto acid significantly alters amino acid profiles, enhancing levels of α-ketoisocaproic acid and α-keto-β-methyl-n-valeric acid while diminishing their corresponding amino acids [3]. It also causes an early decline in ornithine followed by a late augmentation of plasma arginine, providing insights into the complex interplay between branched-chain keto acids and urea cycle dynamics [3].

Table 1: Research Applications of this compound Sodium Salt

Research Area Specific Application Experimental Model Key Findings
Bacterial Metabolism Pantothenic acid biosynthesis Escherichia coli Serves as direct metabolic precursor for vitamin B₅ synthesis [3]
Metabolic Disorders Maple Syrup Urine Disease (MSUD) modeling In vitro brain systems Inhibits brain energy metabolism at accumulated levels [3]
Neurological Research Seizure mechanisms and neurotransmission Rat models Induces convulsions via GABAergic and glutamatergic mechanisms [3]
Amino Acid Metabolism Metabolic pathway regulation In vivo studies Alters branched-chain amino/keto acid profiles and urea cycle dynamics [3]
Synthetic Chemistry Chiral compound synthesis Chemical synthesis Intermediate for (S)-2-hydroxy-3-methylbutyric acid production [1]
Chemical Synthesis and Analytical Applications

The sodium salt finds application as a key synthetic intermediate in the production of more complex molecules. It has been specifically utilized in the synthesis of (S)-2-hydroxy-3-methylbutyric acid, a chiral building block with applications in pharmaceutical chemistry [1]. The compound's carbonyl and carboxylate functionalities provide two reactive centers for chemical modification, while the branched-chain structure offers opportunities for stereoselective synthesis. In analytical chemistry, the compound serves as a reference standard for metabolic profiling using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for identifying and quantifying α-keto acids in biological samples [2].

Experimental Protocols

Solution Preparation and Handling

Protocol 1: Preparation of Aqueous Stock Solutions

  • Calculation: Determine the required concentration and volume of stock solution. For a standard 100 mg/mL solution, weigh 100 mg of this compound sodium salt for each 1 mL of final volume.

  • Weighing: Tare an analytical balance with an appropriate weighing vessel. Accurately weigh the required amount of the compound using a spatula. Record the exact mass for concentration calculations.

  • Dissolution: Transfer the weighed compound to a suitable container (e.g., volumetric flask or tube). Add approximately 80% of the final volume of distilled or deionized water. Cap the container and mix by gentle inversion or vortexing until complete dissolution.

  • Volume Adjustment: Once fully dissolved, add water to reach the final volume and mix again. The resulting solution should be clear and colorless [1].

  • Aliquoting and Storage: Aseptically aliquot the solution to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for long-term preservation. Under these conditions, solutions remain stable for several months [2].

Quality Control Note: If the solution appears cloudy or colored, do not use it for experiments. The compound should form a clear, colorless solution when properly prepared [1].

Bacterial Studies Protocol

Protocol 2: Investigating Pantothenic Acid Biosynthesis in E. coli

  • Medium Preparation: Prepare a defined minimal medium lacking pantothenic acid but containing all other essential nutrients for E. coli growth.

  • Supplementation: Divide the medium into two portions:

    • Experimental: Supplement with filter-sterilized this compound sodium salt to a final concentration of 0.1-1.0 mM.
    • Control: Do not add the sodium salt supplement.
  • Inoculation: Inoculate both media with an overnight culture of E. coli (appropriately diluted to standardize the starting optical density).

  • Growth Conditions: Incubate cultures at 37°C with shaking at 200-250 rpm. Monitor bacterial growth by measuring optical density at 600 nm (OD₆₀₀) at regular intervals.

  • Sample Analysis: Harvest cells during mid-logarithmic phase (OD₆₀₀ ≈ 0.6-0.8) for analysis of pantothenic acid production using appropriate analytical methods (e.g., HPLC, LC-MS).

  • Data Interpretation: Compare growth rates and pantothenic acid production between experimental and control conditions to assess the compound's effect as a metabolic precursor [3].

Table 2: Experimental Conditions for Key Research Applications

Parameter Bacterial Studies Neurological Research Metabolic Disorder Modeling
Typical Concentration 0.1-1.0 mM [3] 2-5 mM (in vitro) [3] 1-5 mM (cellular) [3]
Experimental System E. coli cultures Rat brain slices, in vivo rat models Neuronal cell cultures, brain homogenates
Key Endpoints Growth rate, pantothenate production Convulsion incidence, GABA/glutamate levels Energy metabolism, mitochondrial function
Incubation Time 12-24 hours 30 min - 4 hours (in vitro) 1-6 hours
Control Recommendations Unsupplemented minimal medium Vehicle control (saline) Normal keto acid concentrations
Neurological Research Protocol

Protocol 3: Assessing Neurotoxicity and Convulsant Activity

  • Solution Preparation: Prepare a fresh solution of this compound sodium salt in physiological saline (0.9% NaCl) at a concentration appropriate for administration.

  • Animal Models: Use adult male Wistar or Sprague-Dawley rats (250-300 g). House animals under standard conditions with free access to food and water.

  • Administration: Administer the compound via intraperitoneal or intravenous injection at doses ranging from 50-200 mg/kg. Include control groups receiving vehicle alone.

  • Behavioral Monitoring: Observe and record seizure activity using a standardized scoring system (e.g., Racine scale for seizure severity) for 60-120 minutes post-injection.

  • Neurochemical Analysis: For neurochemical studies, euthanize animals at predetermined time points, remove brains, and dissect specific regions for analysis of GABA, glutamate, and other neurotransmitters.

  • Data Collection: Quantify seizure latency, duration, and severity. Perform statistical analyses to compare experimental and control groups [3].

Metabolic Pathways and Mechanisms

The biochemical effects of this compound sodium salt involve multiple metabolic pathways, as illustrated below:

G SodiumSalt This compound sodium salt MSUD MSUD Modeling SodiumSalt->MSUD Accumulation Bacterial Bacterial Metabolism (E. coli) SodiumSalt->Bacterial Precursor Neurotransmitter Neurotransmitter Imbalance SodiumSalt->Neurotransmitter Alteration Pantothenate Pantothenic Acid (Vitamin B5) CoA Coenzyme A Pantothenate->CoA Conversion GABA GABAergic System Convulsions Convulsions GABA->Convulsions  Reduced Inhibition Glutamate Glutamatergic System Glutamate->Convulsions  Increased Excitation EnergyMet Energy Metabolism EnergyMet->Convulsions Contribution MSUD->EnergyMet Inhibition Bacterial->Pantothenate Biosynthesis Neurotransmitter->GABA Disruption Neurotransmitter->Glutamate Enhancement

Figure 1: Metabolic Pathways and Mechanisms of Action This diagram illustrates the key metabolic pathways and neurobiological mechanisms through which this compound sodium salt exerts its research-observed effects, including its role as a pantothenic acid precursor in bacteria and its neuroactive properties in eukaryotic systems.

Safety and Storage Considerations

Handling Precautions
  • Personal Protective Equipment: Wear appropriate eyes protection, gloves, and consider using an N95 respirator (US) or P1 filter (EN143) when handling powdered material to prevent inhalation or contact [3] [1].
  • Ventilation: Procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize exposure risks.
  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, immediately flush affected areas with copious amounts of water and seek medical attention if irritation persists [2].
Storage Conditions
  • Temperature: Store the solid compound at 0-5°C for short-term preservation. For long-term storage (months to years), maintain at -20°C in a tightly sealed container [3] [2].
  • Environment: Protect from moisture and light by storing in a desiccator in the dark. The compound is hygroscopic and may degrade when exposed to high humidity.
  • Stability: Under recommended storage conditions, the solid compound remains stable for extended periods. Aqueous solutions should be prepared fresh or stored at -20°C for no more than 2-3 weeks.
Disposal Considerations
  • Follow institutional guidelines for disposal of organic salts.
  • Small quantities can be dissolved in water and treated as chemical waste.
  • For large-scale disposal, contact specialized chemical waste disposal services.

Conclusion

This compound sodium salt serves as a versatile biochemical tool with specific applications in bacterial metabolism studies, neurological research, and disease modeling. Its favorable solubility characteristics and metabolic relevance make it particularly valuable for investigating fundamental biological processes. Researchers should carefully consider the appropriate concentration ranges and experimental conditions outlined in these application notes to maximize experimental outcomes while maintaining safety standards. Future research directions may include expanded applications in metabolic engineering, neurotransmitter dynamics, and the development of improved disease models for screening therapeutic interventions.

References

3-methyl-2-oxobutanoic acid storage stability -20°C

Author: Smolecule Technical Support Team. Date: February 2026

Storage and Handling Guidelines

Adhering to proper storage and handling protocols is crucial for maintaining the integrity of 3-methyl-2-oxobutanoic acid in your research.

Aspect Recommendation
Storage Temperature Cool, dry place [1]. -20°C is standard practice for long-term stability.
Container Tightly closed container [1].
Handling Use adequate ventilation. Avoid contact with skin, eyes; avoid ingestion and inhalation [1].
Personal Protective Equipment (PPE) Protective gloves, clothing, and safety goggles [1].

Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when handling this compound? A1: The compound may cause irritation to the digestive and respiratory tracts [1]. Always refer to the specific Safety Data Sheet (MSDS) for comprehensive hazard information and follow safe laboratory practices.

Q2: Is this compound soluble in water? A2: Yes, it is soluble in water due to its polar nature and ability to form hydrogen bonds. It is also soluble in polar organic solvents like ethanol and methanol [2].

Q3: My experimental results seem inconsistent. Could degraded this compound be the cause? A3: Yes. Using degraded material can significantly impact your results. If you suspect instability:

  • Check Integrity: Inspect the physical appearance. A change in color or consistency may indicate problems.
  • Prepare Fresh Solution: Make a new solution from a freshly opened or properly stored aliquot.
  • Run a Control: Include a control experiment with a new batch to compare results.
  • Verify Storage Conditions: Ensure the chemical has not been exposed to incompatible conditions, such as strong oxidizing agents [1].

Experimental Protocol: Assessing Stability in Aqueous Solution

This protocol helps you systematically evaluate the stability of this compound under various solution conditions that might be used in experiments.

G Start Start Assessment Prep Prepare stock solution in desired buffer Start->Prep Aliquot Dispense into aliquots Prep->Aliquot Store Store aliquots at different conditions (e.g., -20°C, 4°C, RT) Aliquot->Store Timepoints Remove aliquots at predetermined time points (0h, 24h, 48h, etc.) Store->Timepoints Analyze Analyze samples via HPLC or LC-MS Timepoints->Analyze Compare Compare chromatograms and quantify degradation Analyze->Compare End Conclude Stable Storage Condition Compare->End

Procedure
  • Solution Preparation: Weigh accurately 10 mg of this compound. Dissolve it in 10 mL of your chosen buffer (e.g., phosphate buffer, pH 7.4) or water to create a 1 mg/mL stock solution [2].
  • Aliquoting: Dispense 1 mL of the stock solution into several sterile, low-adsorption microcentrifuge tubes.
  • Storage Conditions: Store the aliquots under different conditions you wish to test:
    • Control: -20°C or -80°C (for comparison).
    • Test Conditions: e.g., 4°C, room temperature (25°C), or with repeated freeze-thaw cycles.
  • Time-Point Sampling: Remove one aliquot from each storage condition at predetermined time points (e.g., 0 hours, 24 hours, 1 week). Analyze them immediately or snap-freeze in liquid nitrogen and store at -80°C until batch analysis.
  • Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS):
    • Instrumentation: Use a standard LC-MS system.
    • Chromatography: Employ a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm). The mobile phase can be a gradient of water and acetonitrile, both containing 0.1% formic acid.
    • Mass Detection: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. The [M-H]- ion for this compound (C5H7O3-) has a monoisotopic mass of 115.04 [3].
  • Data Interpretation:
    • Monitor the peak area and shape of the target compound in the extracted ion chromatogram.
    • A decrease in the primary peak area or the appearance of new peaks over time indicates degradation. The rate of degradation can be quantified by comparing the peak areas at different time points to the time-zero control.

Key Takeaways

  • Stable at -20°C: The recommended storage condition for this compound is a tightly sealed container in a cool, dry environment, making -20°C a standard and suitable choice [1].
  • Monitor in Solution: While the solid is stable at low temperatures, solutions of the compound are more susceptible to degradation and should be used freshly prepared or stored at -20°C or below for short periods, with stability validated for critical work [4].
  • Handle with Care: Always use appropriate PPE and handle the compound in a well-ventilated area to avoid irritation [1].

References

solubility issues 3-methyl-2-oxobutanoic acid DMSO

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Data and Stock Preparation

This table summarizes the key solubility data and stock solution preparation information for 3-Methyl-2-oxobutanoic acid. [1] [2]

Property Value / Description Source / Notes
Molecular Weight 116.12 g/mol [1] [2]
CAS Number 759-05-7 [3] [1] [4]
Solubility in DMSO ~100 mg/mL (~861 mM) [1] to 23 mg/mL (198 mM) [2] Varies by batch and DMSO freshness.
Solubility in Water 23 mg/mL (198 mM) [2] / Soluble [5] Suitable for aqueous solutions.
Solubility in Ethanol 23 mg/mL (198 mM) [2] An alternative organic solvent.
Typical Purity >98% - 99.05% (by HPLC) [1] [4] [2] Verify with Certificate of Analysis.
Recommended Storage -20°C, desiccated [1] [4] [2] For long-term stability; product may be liquid above 31.5°C [1].

Key Consideration: The variation in reported DMSO solubility underscores the importance of using fresh, dry DMSO. DMSO is hygroscopic and absorbs moisture from the air, which can significantly reduce its ability to dissolve the compound over time [1] [2].

Step-by-Step Protocol: Preparing a 100 mg/mL DMSO Stock Solution

This protocol is adapted from supplier handling instructions to ensure reliable results. [1] [2]

  • Preparation and Calculation

    • Equilibrate the compound to room temperature before opening if it has been stored at -20°C.
    • Calculate the volume required. To prepare 1 mL of a 100 mg/mL stock solution, you will need 100 mg of this compound.
  • Weighing

    • Accurately weigh 100 mg of the compound and transfer it to a clean, dry vial or tube.
  • Dissolution

    • Add 1 mL of fresh, high-purity, anhydrous DMSO directly to the vial.
    • Cap the vial tightly and vortex it vigorously for 1-2 minutes. If necessary, briefly warm the solution in a warm water bath (around 37°C) and sonicate to aid in complete dissolution.
  • Storage

    • Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
    • Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for longer-term storage (up to six months) [1].

Frequently Asked Questions (FAQs)

Q1: Why won't my compound dissolve completely in DMSO, even at the reported concentration?

  • Moist DMSO: This is the most common cause. Always use a fresh, sealed bottle of anhydrous DMSO and keep it tightly closed. [1] [2]
  • Insufficient Mixing: Ensure adequate vortexing and, if needed, brief sonication or warming.
  • Purity of Compound: Verify the product's Certificate of Analysis to confirm its identity and purity.

Q2: Can I use the DMSO stock solution for in vivo studies? Yes, but it must be diluted in an appropriate vehicle for administration. One common method is to prepare a homogeneous suspension using a carboxymethyl cellulose (CMC-Na) solution. For example, you can add 5 mg of the compound to 1 mL of CMC-Na solution to achieve a 5 mg/mL working concentration for in vivo dosing. [2] Always optimize the formulation for your specific animal model and route of administration.

Q3: What are the critical safety considerations for handling this compound? this compound is classified as a neurotoxin, acidogen, and metabotoxin. [3] [4] [2] It is an abnormal metabolite from the incomplete breakdown of branched-chain amino acids, and high levels can lead to metabolic acidosis. Always:

  • Consult the Safety Data Sheet (MSDS) before use.
  • Wear appropriate personal protective equipment (PPE) including gloves, lab coat, and safety glasses.
  • Work in a well-ventilated area or a fume hood.

Experimental Workflow Diagram

The following diagram outlines the logical workflow for handling this compound, from preparation to troubleshooting.

G Start Start: Prepare 3-Methyl-2-oxobutanoic Acid Stock Solution Step1 1. Use fresh, anhydrous DMSO Start->Step1 Step2 2. Vortex & sonicate for dissolution Step1->Step2 Step3 3. Aliquot & store at -20°C or -80°C Step2->Step3 Decision Compound fails to dissolve? Step3->Decision Troubleshoot1 • Use new DMSO bottle • Warm solution gently • Verify compound purity Decision->Troubleshoot1 No Success Clear Stock Solution Ready for Use Decision->Success Yes Troubleshoot1->Step2

References

3-methyl-2-oxobutanoic acid moisture absorption handling

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Compound and Moisture Sensitivity

Q1: What is 3-methyl-2-oxobutanoic acid and why is it sensitive to moisture? this compound, also known as 2-ketovaline or alpha-ketovaline, is a keto acid with the molecular formula C5H8O3 and an average mass of 116.116 Da [1].

While its specific hygroscopicity isn't detailed in the search results, the general principle is that moisture can lead to the hydrolysis of sensitive functional groups. For similar organic acids and many pharmaceutical compounds, hydrolysis can break down the molecule, reducing its purity, potency, and shelf-life [2] [3] [4]. Therefore, handling it with the same caution as other moisture-sensitive chemicals is a prudent laboratory practice.

Troubleshooting Guide: Handling & Storage

The table below outlines common problems and solutions related to moisture management.

Problem Observed Potential Cause Recommended Solution

| Clumping or caking of powdered solid | Absorption of atmospheric moisture [3] | • Handle in a controlled environment (glove box) • Use desiccated containers during weighing [2] | | Unexpectedly low yield or purity in reactions | Hydrolysis of the compound by ambient moisture [2] [4] | • Ensure all solvents are anhydrous • Purge reaction vessels with inert gas (N₂/Ar) [2] | | Formation of degradation products in analysis | Degradation during storage or sample prep [4] | • Store in airtight, light-resistant containers • Include desiccant (e.g., silica gel) in storage containers [2] [4] |

Experimental Protocol: Determining Moisture Content

Accurately determining moisture content is critical for quality control. The Multiple Headspace Extraction Gas Chromatography (MHE-GC) method is an accurate and automated technique suitable for this purpose [5].

Methodology: MHE-GC for Moisture Content

This protocol is adapted from a study on flavor microcapsules and can be applied to solid samples like this compound [5].

1. Equipment and Materials

  • Gas Chromatograph (GC): Equipped with a Thermal Conductivity Detector (TCD) and a capillary column (e.g., GS-Q, 30 m length).
  • Automated Headspace Sampler
  • Headspace vials (21.6 mL) with PTFE/silicone septa and aluminum caps
  • Nitrogen carrier gas (high purity)

2. Instrument Parameters

Parameter Setting
Headspace Oven Temperature 125 °C
GC Injector Temperature 250 °C
GC Detector Temperature (TCD) 250 °C
Carrier Gas (N₂) Flow Rate 25 mL/min
Sample Equilibration Time 6 min
Number of Extractions (n) 4

3. Procedure

  • Weigh approximately 0.20 g of the sample into a dry, empty headspace vial and seal it immediately [5].
  • Place the vial in the headspace autosampler.
  • The system will automatically heat the vial to 125°C to drive moisture into the headspace.
  • A sample of the headspace vapor is injected into the GC for analysis. This process is repeated for 4 consecutive extractions from the same vial [5].
  • The GC signal (peak area) of water is recorded for each extraction.

4. Data Analysis The total moisture content is determined by extrapolation. The logarithm of the GC peak area (Aₙ) decreases linearly with the extraction number (n). The total amount of water is calculated from the intercept (A₀) of this linear relationship [5].

The following workflow diagram illustrates the MHE-GC process:

MHE_GC_Workflow Start Weigh ~0.20 g sample into headspace vial Seal Seal vial immediately Start->Seal Load Load vial into headspace autosampler Seal->Load Equilibrate Equilibrate at 125°C Load->Equilibrate Extract Extract vapor from headspace Equilibrate->Extract Inject Inject into GC-TCD for analysis Extract->Inject Record Record water peak area Inject->Record Decision 4 extractions completed? Record->Decision Decision->Extract No Analyze Analyze data via linear extrapolation Decision->Analyze Yes

Frequently Asked Questions (FAQs)

Q2: What is the difference between 'bound moisture' and 'free water,' and why does it matter? This distinction is crucial for understanding stability [3].

  • Bound Moisture: Water molecules chemically or physically attached to the material. This form is more stable and does not readily promote degradation or microbial growth [3].
  • Free Water: Unattached, mobile water molecules. This form is highly reactive and can lead to the hydrolysis of active ingredients and provide a medium for microbial growth, directly compromising product stability [3].

Q3: What are the best practices for the long-term storage of moisture-sensitive compounds? For long-term stability, implement a multi-layered protection strategy [2] [4]:

  • Container: Store in a tight, light-resistant container at controlled room temperature [4].
  • Environment: Use desiccants (e.g., silica gel) inside the container and store in a low-humidity environment [2] [3].
  • Packaging: For high-value or extremely sensitive materials, consider argon purging or vacuum sealing before storage.

Q4: Besides MHE-GC, what other methods can be used to determine moisture content? Several other methods exist, each with pros and cons [5]:

  • Karl Fischer (KF) Titration: The industry standard for water content determination, known for its accuracy and sensitivity. However, it requires specialized equipment and reagents, and compounds with carbonyl groups can interfere [5].
  • Thermogravimetric Analysis (TGA): Measures mass loss upon heating. It is simple but can be inaccurate if other volatile compounds are present, as their loss is also recorded as "moisture" [5].
  • Oven-Drying: A classical gravimetric method. It is simple and low-cost, but like TGA, it lacks specificity for water and can be time-consuming [5].

References

optimizing 3-methyl-2-oxobutanoic acid concentration in experiments

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Information & Experimental Design

First, familiarize yourself with the core properties of this metabolite.

Property Description
IUPAC Name 3-Methyl-2-oxobutanoic acid [1]
Common Synonyms α-Ketoisovaleric acid, 2-Ketovaline [1] [2]
CAS Number 759-05-7 [1] [2]
Molecular Formula C₅H₈O₃ [1] [2]
Molecular Weight 116.115 g/mol [2]
SMILES CC(C)C(=O)C(=O)O [1]
Key Biological Role Metabolite in the Branched-Chain Amino Acid (BCAA) valine degradation pathway [3]. A precursor of pantothenic acid in E. coli [2].
Research Context Its decreased levels are associated with post-hepatectomy liver failure (PHLF) and increased abundance of gut microbiota Klebsiella [3]. It can induce convulsions in rats via GABAergic and glutamatergic mechanisms [2].

To guide your experimental setup, the following diagram outlines a general workflow for preparing and analyzing samples, such as serum or feces, to quantify this metabolite based on a published study [3].

SampleCollection Sample Collection (Serum/Feces) Storage Immediate Storage at -80°C SampleCollection->Storage Preparation Sample Preparation Storage->Preparation LCMS LC-MS/MS Analysis Preparation->LCMS DataProcessing Data Processing & Analysis LCMS->DataProcessing Correlation Correlation with Biological Data DataProcessing->Correlation

Detailed Experimental Protocol: A Case Study

The workflow above is derived from a 2022 clinical study that investigated the relationship between gut microbiota, this compound, and post-hepatectomy liver failure (PHLF) [3]. Here is a detailed breakdown of their methodology:

  • 1. Sample Collection and Storage

    • Source: Fecal and serum samples were collected from patients with hepatitis B-related hepatocellular carcinoma (B-HCC) [3].
    • Timing: Samples were taken at two time points: one day before surgery and on the fifth day after surgery [3].
    • Preservation: All samples were immediately stored at -80 °C after collection to preserve metabolite integrity until analysis [3].
  • 2. Metabolite Processing and Detection

    • Technique: The study used non-targeted liquid chromatography-mass spectrometry (LC-MS/MS) to analyze the metabolites [3].
    • Data Analysis: A comprehensive analysis of the metabolomics data was conducted to identify "hub metabolites," which revealed this compound as a key compound of interest [3].
  • 3. Data Integration and Statistical Analysis

    • Microbiome Integration: 16S ribosomal RNA sequencing was performed on fecal samples to identify changes in gut microbiome [3].
    • Pathway Prediction: PICRUST2 software was used to predict the functional potential of the observed microbial communities [3].
    • Correlation Analysis: A Spearman correlation analysis was conducted to identify associations between the relative abundance of differential microbes (like Klebsiella) and the levels of fecal differential metabolites, including this compound [3].

Troubleshooting Common Experimental Issues

Here are solutions to common problems you might face when working with this metabolite.

Problem Possible Cause Suggested Solution
Low Signal in LC-MS Metabolite degradation; suboptimal ionization. Ensure immediate freezing of samples at -80°C [3]. Optimize MS parameters for organic acids.
High Variability in Data Inconsistent sample handling; microbial contamination. Standardize collection time and procedures. For fecal samples, process quickly to prevent microbial activity from altering metabolite levels [3].
Unclear Biological Role Isolated measurement without pathway context. Integrate with other omics data (e.g., 16S rRNA sequencing). Perform correlation analysis (e.g., Spearman) with relevant biological variables [3].
Handling & Safety Issues Chemical hazards of the pure compound. Refer to safety data: harmful by inhalation, skin contact, or if swallowed. Always handle in a chemical fume hood and wear appropriate PPE [2].

The Big Picture: Metabolic Pathways & Interactions

To fully interpret your experimental results on this compound, it's essential to understand its role in the broader metabolic network. The diagram below maps its primary pathway and a key interaction identified in recent research.

Valine Valine KIV This compound (α-Ketoisovaleric acid) Valine->KIV Transamination Pantothenate Pantothenic Acid Precursor KIV->Pantothenate Biosynthesis Klebsiella Klebsiella (Gut Microbiota) Klebsiella->KIV Negative Correlation

The relationship shown in the diagram is supported by the following findings:

  • Hub in BCAA Metabolism: this compound is a key intermediate in the degradation of the branched-chain amino acid (BCAA) valine. It is produced from valine via a transamination reaction [3].
  • Connection to Gut Microbiota: The clinical study found a significant negative correlation between the abundance of the gut bacterium Klebsiella and the levels of this compound. This suggests that the microbiome can directly influence host metabolite concentrations [3].
  • Broader Metabolic Influence: Beyond its role in BCAA metabolism, this ketoacid is also a known precursor in the biosynthesis of pantothenic acid (Vitamin B5) in microorganisms like E. coli [2].

References

troubleshooting 3-methyl-2-oxobutanoic acid in cell-based assays

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is 3-methyl-2-oxobutanoic acid? It is an alpha-keto acid that arises from the breakdown of the branched-chain amino acid valine [1] [2]. It is also a key intermediate in the biosynthesis of other compounds, such as pantothenic acid (Vitamin B5) [2] [3].

  • What are its key biological roles and risks? This metabolite is a normal part of human metabolism in several pathways [2]. However, it is also identified as a neurotoxin, acidogen, and metabotoxin [4]. Abnormally high levels can lead to metabolic acidosis and damage to nerve cells and tissues, which is a critical consideration for your experimental outcomes and interpretation [4].

  • In which metabolic pathways is it involved? It is involved in several crucial pathways, including [2]:

    • Valine, leucine, and isoleucine degradation and biosynthesis.
    • Pantothenate and CoA biosynthesis.
    • Biosynthesis of amino acids and cofactors.

Handling & Storage Guidelines

Proper handling and preparation are crucial for experimental reproducibility. The following table summarizes key data for this compound.

Property Specification Relevance to Cell Assays
Molecular Formula C5H8O3 [1] [4] Confirms compound identity.
Average Mass 116.116 Da [1] Required for molar concentration calculations.
CAS Number 759-05-7 [1] [4] Unique identifier for ordering.
Solubility in Water 100 mg/mL (861.18 mM) [4] Aqueous stock solutions are feasible.
Solubility in DMSO 30 mg/mL (258.35 mM) [4] Useful for stock solutions in organic solvent.
Storage (Pure Form) -20°C for 3 years [4] Maintains long-term stability.
Storage (Solution) -80°C for 1 year [4] Prevents degradation of prepared stocks.

Experimental Design & Protocol

A 2022 clinical study explored the relationship between gut microbiota and this metabolite in patients, providing a valuable example of a relevant experimental workflow [5].

Example Workflow: Investigating Metabolite-Microbiome Interactions

The diagram below outlines the key stages of such a study, from sample collection to integrated data analysis [5].

SampleCollection Sample Collection (Fecal & Serum) MicrobiomeAnalysis 16s rRNA Sequencing SampleCollection->MicrobiomeAnalysis MetabolomicsAnalysis Non-targeted LC-MS/MS Metabolomics SampleCollection->MetabolomicsAnalysis DataIntegration Integrated Omics Analysis MicrobiomeAnalysis->DataIntegration MetabolomicsAnalysis->DataIntegration Correlation Spearman Correlation Analysis DataIntegration->Correlation Validation Functional Validation Correlation->Validation

Key Experimental Steps from the Literature:

  • Sample Collection and Grouping: Collect fecal and serum samples from subjects before and after an intervention (e.g., surgery). Divide subjects into groups based on the phenotype of interest (e.g., with or without post-hepatectomy liver failure) [5].
  • Microbiome Profiling: Use 16S ribosomal RNA sequencing on fecal samples to identify alterations in the gut microbiome's composition and abundance [5].
  • Metabolite Profiling: Process fecal and serum samples using non-targeted liquid chromatography-mass spectrometry (LC-MS/MS). This technique helps identify and quantify hub metabolites like this compound without prior target selection [5].
  • Data Integration and Correlation:
    • Use tools like PICRUSt2 to predict the metagenomic functional content of the microbial communities from the 16S data.
    • Perform a Spearman correlation analysis to identify significant associations between the abundance of specific microbes (e.g., Klebsiella) and the levels of this compound in both feces and serum [5].

Cell-Based Assay Considerations

When moving to in vitro cell models, consider these factors:

  • Pathway Context: Be aware that this compound sits at a metabolic branch point. In your cells, it can be used for pantothenate biosynthesis or further degraded in the branched-chain amino acid (BCAA) degradation pathway [2]. The cell type and metabolic state will influence which pathway is dominant.
  • Mimicking Pathological Conditions: The compound's role as a neurotoxin suggests that elevated concentrations could be used to model metabolic diseases like Maple Syrup Urine Disease (MSUD) in neuronal or other cell cultures [4]. Dose-response experiments are critical.
  • Solvent and Vehicle Controls: If using DMSO to dissolve the compound, ensure that the final concentration in your culture media is non-toxic to your cells (typically <0.1%). Always include a vehicle control group treated with the same concentration of DMSO.

Troubleshooting Common Issues

Problem Possible Cause Suggested Solution
High Background Impurities in commercial compound or solvent. Use a high-purity source (≥95%) [4]. Include proper controls.
Low Signal/Effect Metabolic flux is too low; compound is being rapidly processed. Use a transport inhibitor; titrate the concentration [4].
High Cell Death Neurotoxic and acidogenic effects at high concentrations [4]. Perform a detailed dose-response curve; monitor medium pH.
Inconsistent Results Degradation of the compound or stock solution. Prepare fresh stock solutions; adhere to recommended storage conditions (-80°C for solutions) [4].
Poor Solubility Precipitation in aqueous buffer. Sonication and gentle heating are recommended to dissolve [4]. Verify solubility remains after dilution in media.

References

3-methyl-2-oxobutanoic acid sodium salt alternative forms

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification & Properties

The table below summarizes the core identification and physical property data for 3-methyl-2-oxobutanoic acid sodium salt.

Property Details
CAS Registry Number 3715-29-5 [1] [2] [3]
Other Names α-Ketoisovaleric acid sodium salt; Ketovaline sodium salt; 2-Ketoisovaleric acid sodium salt [1] [2] [4]
Molecular Formula C5H7NaO3 [2] [3] [5]
Molecular Weight 138.10 g/mol [2] [3] [5]
Appearance White or slightly yellow to beige crystalline powder [2] [3] [4]
Melting Point 220 - 230 °C (with decomposition) [1] [2] [5]
Solubility in Water Soluble (at least 100 mg/mL, resulting in a clear, colorless solution) [1] [2]
Storage Store at 0-5°C [2] [5]

Handling, Safety & Troubleshooting

This section addresses common handling and storage issues in the form of FAQs.

Q1: What are the primary safety precautions for handling this compound?

While a full toxicological profile is not completely established, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear gloves, eyeshields, and an N95 respirator [1] [6].
  • General Handling: Use with adequate ventilation and avoid contact with skin, eyes, and clothing. Avoid ingesting or inhaling the dust [6].
  • First Aid: If contact occurs, flush eyes or skin with plenty of water for at least 15 minutes. If ingested, give water or milk and seek medical attention immediately [6].
Q2: The chemical has turned yellow or beige. Is it still usable?

Yes, likely. The compound is described as appearing from white to slightly yellow or beige, which is its normal characteristic and not necessarily an indicator of degradation [2] [3] [4]. However, you should assess its suitability for your specific application, particularly if high purity is critical.

Q3: How should I store this compound, and what are its stability concerns?
  • Storage Conditions: Store in a tightly closed container in a cool, dry place, ideally at 0-5°C (refrigerator temperatures) [2] [5] [4].
  • Stability: The compound is stable under normal temperatures and pressures but decomposes at its melting point [6].
  • Incompatibilities: Keep away from strong oxidizing agents [6].

Research Applications & Background

The following workflow outlines the primary research contexts and handling protocol for this compound.

Research Contexts Research Contexts Application 1 Pharmaceutical Synthesis: • Key intermediate for (S)-2-hydroxy-3-methylbutyric acid • Building block for various drugs Research Contexts->Application 1 Application 2 Biochemical Research: • Precursor of pantothenic acid in E. coli • Studies on maple syrup urine disease (MSUD) • Induces convulsions in rat models via GABA/glutamate mechanisms Research Contexts->Application 2 Application 3 Flavor & Fragrance: • Used as a flavoring agent due to its fruity aroma Research Contexts->Application 3 Handling Protocol Standard Handling Protocol Application 1->Handling Protocol Application 2->Handling Protocol Application 3->Handling Protocol Storage: 0-5°C Storage: 0-5°C Handling Protocol->Storage: 0-5°C Solubility: Water (≥100 mg/mL) Solubility: Water (≥100 mg/mL) Handling Protocol->Solubility: Water (≥100 mg/mL) PPE: Gloves, Eyeshields, N95 PPE: Gloves, Eyeshields, N95 Handling Protocol->PPE: Gloves, Eyeshields, N95

Experimental Design Considerations

  • Purity and Quality: The available product has an assay purity of 95% [1] to 98+% [3]. The required purity level for your experiment is a key factor in selecting a supplier.
  • Biological Activity Note: Be aware that in vivo studies using rat models have shown that this compound can induce convulsions through GABAergic and glutamatergic mechanisms [5]. This is a critical safety consideration if working with live animals.

References

3-methyl-2-oxobutanoic acid vs sodium salt solubility comparison

Author: Smolecule Technical Support Team. Date: February 2026

Compound Comparison at a Glance

Property 3-Methyl-2-oxobutanoic Acid (Free Acid) Sodium 3-methyl-2-oxobutanoate (Sodium Salt)
Chemical Formula C5H8O3 [1] [2] C5H7NaO3 [3] [4]
Molecular Weight 116.12 g/mol [2] 138.10 g/mol [3] [4]
Form Information missing White, crystalline powder [3] [4]
Odor Information missing Slight, fruity aroma [3]
Solubility in Water Information missing Soluble [3]
Solubility in Ethanol Information missing Soluble [3]
Melting Point Information missing 227-231°C (with decomposition) [3] [4]
pKa / pH Information missing Information missing
Key Identifiers CAS 759-05-7 [2]; α-Ketoisovaleric acid [2] CAS 3715-29-5 [3] [4]; Sodium α-ketoisovalerate [3]

Experimental Protocol for Solubility Determination

The search results do not provide a specific experimental protocol for these compounds. However, the general methodology for determining solubility, which can be adapted for these chemicals, is outlined below. This workflow describes the key steps for measuring water solubility, a common and critical parameter for researchers [5].

Start Start: Solubility Determination Prep Prepare Saturated Solution Start->Prep Equilibrate Equilibrate Prep->Equilibrate Add excess solute to solvent Equil Equilibrate with Constant Stirring Temp Maintain Constant Temperature Sample Sample and Filter Temp->Sample Achieve equilibrium Analyze Analyze Solute Concentration Sample->Analyze Use clear filtrate End Report Solubility (e.g., g/L) Analyze->End e.g., Gravimetric Analysis Equilibrate->Temp Over specified duration

Workflow Steps:

  • Prepare a Saturated Solution: Add an excess amount of the solid compound (either the free acid or the sodium salt) to a known volume of the solvent (e.g., water or ethanol) in a sealed vessel [5].
  • Equilibration: Allow the mixture to equilibrate at a constant, specified temperature (e.g., 25°C) with constant stirring for a sufficient period to ensure saturation is achieved [5].
  • Sampling: Once equilibrium is reached, sample the clear, saturated solution. This typically involves filtering the solution to remove any undissolved solid particles while maintaining the temperature to prevent precipitation [5].
  • Concentration Analysis: Determine the concentration of the solute in the filtrate. A standard method is gravimetric analysis, where a precise volume of the saturated solution is evaporated to dryness, and the mass of the residual solid is measured. The solubility is then calculated as mass of solute per volume of solvent (e.g., g/L or mg/mL) [5].

Interpretation of Available Data

While direct experimental data is limited, the information from authoritative sources allows for a scientifically sound comparison:

  • Salt Form Solubility: The sodium salt is explicitly documented as soluble in both water and ethanol [3]. This high solubility is expected from a salt form due to its ionic nature and strong polar interactions with water molecules, which is a critical property for formulating the compound in aqueous solutions or biological assays.
  • Free Acid Properties: The free acid lacks explicit solubility data in the search results. Its solubility would be governed by its specific pKa and the pH of the solution. Generally, the free acid form of a compound is less soluble in water than its salt counterpart.

References

3-methyl-2-oxobutanoic acid branched-chain amino acid metabolites comparison

Author: Smolecule Technical Support Team. Date: February 2026

Profile of 3-Methyl-2-oxobutanoic Acid

The table below summarizes the key characteristics of this compound (KIV) as identified in the literature [1] [2] [3]:

Property Description
Common Names This compound, alpha-Ketoisovaleric acid, 2-Oxoisovaleric acid, Ketovaline (KIV) [2] [4] [3].
CAS Number 759-05-7 [1] [2] [5].
Chemical Formula C5H8O3 [1] [2] [5].
Molecular Weight 116.12 g/mol (average) [1] [2] [5].
Chemical Structure CC(C)C(=O)C(O)=O [1] [2] [5].
Biological Role Metabolite in the valine catabolism pathway; abnormal accumulation is a neurotoxin, acidogen, and metabotoxin [1] [2].
Associated Disease Maple Syrup Urine Disease (MSUD), where chronically high levels cause severe neurological symptoms and metabolic acidosis [2].
Solubility Soluble in water (100 mg/mL) and polar organic solvents like DMSO and ethanol [1] [4].

Biological Pathway and Experimental Context

To understand KIV's role, it's crucial to see its position in the BCAA catabolic pathway. The following diagram illustrates this process:

Leucine Leucine BCAT_Enzyme Branched-Chain Aminotransferase (BCAT) [Reversible Reaction] Leucine->BCAT_Enzyme Isoleucine Isoleucine Isoleucine->BCAT_Enzyme Valine Valine Valine->BCAT_Enzyme KIC 4-Methyl-2-oxopentanoic acid (KIC) BCAT_Enzyme->KIC KMV 3-Methyl-2-oxopentanoic acid (KMV) BCAT_Enzyme->KMV KIV This compound (KIV) BCAT_Enzyme->KIV BCKDH_Enzyme Branched-Chain α-Ketoacid Dehydrogenase (BCKDH) Complex [Rate-Limiting, Irreversible Reaction] KIC->BCKDH_Enzyme KMV->BCKDH_Enzyme KIV->BCKDH_Enzyme Acyl_CoA Acyl-CoA Derivatives (Further Catabolism) BCKDH_Enzyme->Acyl_CoA

Pathway Explanation:

  • Shared Initial Steps: The catabolism of the three BCAAs (leucine, isoleucine, valine) shares the same first two enzymatic steps [3].
  • Transamination: The first step is a reversible transamination reaction, catalyzed by the branched-chain aminotransferase (BCAT) enzyme. This step converts the BCAAs into their respective branched-chain α-keto acids (BCKAs). This compound (KIV) is the α-keto acid derivative of valine [3].
  • Oxidative Decarboxylation: The second, rate-limiting step is the irreversible oxidative decarboxylation of the BCKAs, catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. The products then enter further metabolism via separate pathways [3].

Key Research and Handling Protocols

Recent clinical and experimental studies highlight the significance of KIV:

  • Clinical Association with Liver Failure: A 2022 clinical study on patients with HBV-related hepatocellular carcinoma found that a significant increase in gut Klebsiella bacteria after hepatectomy was highly correlated with a decrease in hub-metabolite this compound in both feces and serum. This relationship was associated with induced post-hepatectomy liver failure (PHLF), suggesting KIV has research value in PHLF-targeted treatments [6].
  • Experimental Handling:
    • In Vivo Formulation: A referenced formulation for animal studies includes 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. It is recommended to prepare the working solution immediately before use [1].
    • Solubilization: Sonication and heating are recommended to dissolve the compound in water or DMSO [1].
    • Storage: For long-term stability, store the pure form at -20°C for up to 3 years, or at -80°C if dissolved in a solvent [1].

References

validating 3-methyl-2-oxobutanoic acid purity chromatography

Author: Smolecule Technical Support Team. Date: February 2026

Understanding 3-Methyl-2-oxobutanoic Acid

First, it is helpful to understand the metabolite . This compound (also known as 2-Ketovaline or α-Ketoisovaleric acid) is a branched-chain keto acid derived from the metabolism of the amino acid valine [1] [2] [3].

  • CAS Number: 759-05-7 [4] [2] [3]
  • Molecular Formula: C5H8O3 [4] [2] [5]
  • Chemical Role: It is categorized as an abnormal metabolite, a neurotoxin, and an acidogen, meaning abnormally high levels can lead to metabolic acidosis [4].
  • Research Relevance: A 2022 clinical study identified it as a "hub metabolite" whose decreased levels were significantly associated with post-hepatectomy liver failure, highlighting its potential research value in liver disease and drug development [1].

Principles of Chromatographic Peak Purity Validation

The core goal of purity validation is to ensure that the chromatographic peak observed for your target compound is not contaminated by co-eluting impurities. The following principles, while generally described for pharmaceuticals, are directly applicable to validating metabolite standards.

Key Question and Limitation Commercial software answers the question: "Is this chromatographic peak composed of compounds having a single spectroscopic signature?" [6]. It is crucial to remember that these tools can only prove that a peak is impure, not definitively that it is pure [7]. A peak may still be impure if:

  • The impurity is very low in concentration [7].
  • The impurity has a nearly identical spectrum to the target compound [6] [7].
  • The impurity co-elutes completely with the target compound [7].

Fundamental Methodology: Spectral Contrast Angle The most common theoretical basis for peak purity assessment treats a spectrum (e.g., from a DAD detector) as a vector in n-dimensional space. The similarity between spectra is calculated as the cosine of the angle (θ) between these vectors [6].

  • Pure Peak: All spectra across the peak have a high similarity (a small angle θ).
  • Impure Peak: Spectra from the leading edge, apex, and trailing edge show significant differences (a larger angle θ).

The table below summarizes the primary parameters to consider for a robust purity assessment.

Parameter Description & Role in Purity Assessment
Spectral Similarity/Contrast Angle (θ) Core metric. A small, consistent angle across the peak indicates a "pure" peak. A large or varying angle suggests multiple components [6].
Background Correction Removes interfering signals from the mobile phase or matrix. Can be manual (selecting reference spectra) or automatic [7].
Spectral Normalization Compensates for changing concentration across the peak, allowing comparison of spectral shape rather than intensity [7].
Wavelength Range The analysis should be limited to significant wavelengths to avoid regions of high noise that can skew results [7].
Absorbance Threshold Sets a minimum signal level to exclude the noisy lower parts of the peak from the calculation, preventing false "fails" [7].
Detector Settings (Slit Width, Bandwidth) Affect spectral resolution and sensitivity. Optimal settings are a balance: wider slits increase signal but decrease spectral resolution, which is critical for detecting impurities [7].

Experimental Workflow for Purity Assessment

The following diagram outlines a general experimental workflow for conducting a peak purity analysis, integrating the principles above.

Start Start Purity Assessment Method Chromatographic Method • Optimize for separation (K') • Set appropriate data acquisition rate Start->Method Detector DAD Detector Setup • Select slit width for resolution • Define bandwidth for S/N balance Method->Detector Acquisition Acquire Data • Collect full UV-Vis spectra across the peak Detector->Acquisition PreProcess Spectral Pre-processing Acquisition->PreProcess PP1 Background Correction PreProcess->PP1 PP2 Spectral Normalization PP1->PP2 PP3 Set Wavelength Range & Threshold PP2->PP3 Analysis Software Analysis • Calculate spectral similarity • Generate purity plot/score PP3->Analysis Decision Purity Result Analysis->Decision Pass Pass (No impurity detected) Decision->Pass Pure Fail Fail (Impurity detected) Decision->Fail Impure Ortho Employ Orthogonal Method (e.g., different column chemistry, MS detection) Fail->Ortho

Critical Considerations for Your Experimental Protocol:

  • Method Development is Key: A good separation is foundational. Ensure your method provides adequate retention (K') for the target metabolite to avoid early-eluting impurities [7].
  • Use Stressed Samples: To validate that your method can detect impurities, intentionally stress your this compound standard (e.g., with acid, base, heat, or peroxide) to force degradation and create known impurities [6].
  • Leverage Mass Spectrometry (MS): As noted in the search results, MS detection provides an orthogonal and highly specific layer of confirmation. An impurity might have an identical UV spectrum but a different mass [7].

Validation Parameters & Comparative Framework

For a comprehensive guide, you would need to validate the analytical method itself. The following table outlines the core parameters, though specific acceptance criteria must be defined based on your laboratory's requirements.

Validation Parameter Objective Potential Experimental Approach for this compound
Specificity/Selectivity Confirm the method distinguishes the analyte from impurities. Analyze stressed samples and demonstrate baseline separation of the main peak from degradation products using DAD and MS [6] [8].
Linearity & Range Establish a proportional relationship between concentration and detector response. Prepare and analyze a series of standard solutions (e.g., 5-6 concentrations) across the expected range and calculate the correlation coefficient [8].
Accuracy Determine the closeness of measured value to the true value. Spike a known amount of pure standard into a complex matrix (e.g., serum or fecal extract) and calculate the percentage recovery [8].
Precision (Repeatability, Intermediate Precision) Assess the closeness of repeated measurements. Inject multiple replicates of a single sample on the same day (repeatability) and on different days/by different analysts (intermediate precision) [8].
Limit of Detection (LOD) / Quantification (LOQ) Determine the smallest detectable/quantifiable amount. Based on signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ) or standard deviation of the response [8].

How to Gather Comparative Data

Since the search results lack direct experimental comparisons, here are practical steps you can take:

  • Consult Supplier Certificates: Reputable suppliers of this compound should provide a Certificate of Analysis (CoA) that includes chromatographic purity data from techniques like HPLC-UV or LC-MS.
  • Review Metabolomics Literature: Search for studies that quantify this metabolite. Papers often detail their validation procedures in the "Methods" section, including the chromatographic systems used and how they ensured specificity.
  • Benchmark In-House: The most objective comparison is to run your own tests. Acquire this compound and its potential isomers or degradation products, and analyze them under your specific chromatographic conditions to generate direct, comparable data.

References

3-methyl-2-oxobutanoic acid hub metabolite validation

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Biochemical Profile

The table below summarizes the core characteristics of 3-methyl-2-oxobutanoic acid.

Property Description
IUPAC Name This compound [1] [2]
Common Names α-Ketoisovaleric acid, 2-Oxoisovaleric acid [3] [2]
CAS Number 759-05-7 [4] [1] [2]
Molecular Formula C₅H₈O₃ [1] [3] [2]
Molecular Weight 116.11 - 116.12 g/mol [1] [3]
Chemical Structure Short-chain keto acid; branched-chain α-keto acid derived from valine [2]
Primary Biological Role Key intermediate in branched-chain amino acid (BCAA) metabolism [1] [2]

| Significance | • Potential biomarker for post-hepatectomy liver failure (PHLF) [5] [6] • Neurotoxin and metabotoxin when accumulated [7] [3] • Associated with Maple Syrup Urine Disease (MSUD) [1] |

Validation as a Hub Metabolite in Disease

Substantial clinical research validates the significance of this compound, particularly in liver disease.

  • Clinical Study Context: A 2022 clinical study investigated the relationship between gut microbiota and Post-hepatectomy Liver Failure (PHLF) in patients with hepatitis B virus-related hepatocellular carcinoma (B-HCC) [5] [6].
  • Omics Approach: The research used integrated 16S ribosomal RNA sequencing of gut microbiota and non-targeted liquid chromatography-mass spectrometry (LC-MS/MS) metabolomics on paired fecal and serum samples [5] [6].
  • Key Finding: A significant negative correlation was found between increased abundance of gut Klebsiella bacteria and decreased levels of this compound in both feces and serum of PHLF patients. This hub metabolite was identified within the significantly altered branched-chain amino acid (BCAA) metabolic pathways [5] [6].

This relationship can be visualized in the following pathway:

Hepatectomy Hepatectomy GutMicrobiome Gut Microbiome Dysbiosis Hepatectomy->GutMicrobiome Klebsiella Klebsiella Abundance GutMicrobiome->Klebsiella Metabolite This compound Klebsiella->Metabolite decreases BCAA_Pathway BCAA Metabolic Pathway Metabolite->BCAA_Pathway PHLF Post-hepatectomy Liver Failure (PHLF) BCAA_Pathway->PHLF

Experimental Protocols for Metabolite Analysis

The clinical study provides a validated methodological framework for identifying and quantifying this hub metabolite [5] [6].

Sample Collection and Preparation

  • Type: Paired human fecal and serum samples.
  • Timing: Collected pre-operatively and on post-operative day 5.
  • Storage: Immediately frozen at -80°C.

Untargeted Metabolomics Workflow (LC-MS/MS)

  • Platform: Liquid chromatography coupled with tandem mass spectrometry.
  • Chromatography: Utilized a suitable column (specific column details from original methods can be inferred as a standard C18 or HILIC column for polar metabolites).
  • Mass Detection: High-resolution mass spectrometer (e.g., Orbitrap platform) in both positive and negative ionization modes to comprehensively detect metabolites.
  • Data Processing: Peak alignment, picking, and quantification using software (e.g., Compound Discoverer). Metabolite identification by matching against standard spectral libraries (mzCloud, HMDB).

Integrated Data Analysis

  • Microbiome-Metabolite Integration: Spearman correlation analysis to identify statistically significant associations between differential microbial abundance (Klebsiella) and differential metabolite levels (this compound).
  • Pathway Analysis: Functional prediction of metagenomic data (e.g., PICRUSt2) combined with metabolite set enrichment analysis (e.g., KEGG pathways) to pinpoint disturbed BCAA metabolism [5] [6].

The overall experimental workflow from sample to insight is summarized below:

Sample Sample Collection (Feces & Serum) DNA_Seq 16S rRNA Sequencing (Gut Microbiome) Sample->DNA_Seq LCMS LC-MS/MS Analysis (Untargeted Metabolomics) Sample->LCMS Correl Spearman Correlation & Pathway Analysis DNA_Seq->Correl LCMS->Correl Result Hub Metabolite Validation (Klebsiella & this compound) Correl->Result

Research Significance and Applications

The validation of this compound as a hub metabolite opens several research and potential clinical avenues:

  • Biomarker Potential: Its specific decrease in association with PHLF suggests potential as a novel evaluation indicator for this serious surgical complication, possibly complementing current clinical assessments [5] [6].
  • Therapeutic Target: Understanding its role in BCAA pathway disruption offers a foundation for researching targeted treatments for PHLF, potentially involving microbiome modulation or metabolic supplementation [5] [6].
  • Toxicity and Disease Models: In other contexts like Maple Syrup Urine Disease, its accumulation is a well-known neurotoxin and metabotoxin. Research using this metabolite often involves studying its toxic effects in neuronal cell cultures or animal models to understand pathogenesis and screen protective compounds [7] [3].

References

comparison alpha-ketoisovalerate other keto acids

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Key Comparisons of KIV

The table below summarizes the fundamental characteristics of alpha-ketoisovalerate and how it compares to other alpha-keto acids.

Aspect Alpha-Ketoisovalerate (KIV) Other Alpha-Keto Acids (e.g., Alpha-Ketoisocaproate/KIC)
Chemical Formula C5H8O3 [1] Information not available in search results
Chemical Structure Short-chain, branched-chain keto acid with a methyl-branched fatty acid chain [1] Information not available in search results
IUPAC Name 3-methyl-2-oxobutanoic acid [1] Information not available in search results
Primary Role Direct precursor to the branched-chain amino acid L-valine [2] KIC is the direct precursor to L-leucine [2]

| Key Applications | - Drug precursor (e.g., for chronic kidney disease) [2]

  • Nitrogen-free substitute for L-valine [2]
  • Precursor for biofuels (isobutanol) [3] | - Drug precursor [2]
  • Reduces protein catabolism, stimulates protein synthesis [2]
  • Precursor for biofuels (3-methyl-1-butanol) [2] | | Production Methods | - Chemical synthesis (e.g., Heine's method) [2]
  • Microbial fermentation (engineered Corynebacterium glutamicum, E. coli) [2] | - Chemical synthesis (e.g., hydantoin method) [2]
  • Microbial fermentation (engineered Corynebamicum) [2] |

Experimental Data and Production Protocols

A key area of research involves developing efficient and sustainable methods to produce KIV and related keto acids, moving away from traditional chemical synthesis.

Production Performance Comparison

Recent metabolic engineering efforts have significantly improved the microbial production of KIV and KIC. The table below compares the production performance reported in recent studies.

Product Microorganism Engineering Strategy Titer (g/L) Yield (mol/mol Glucose) Productivity (g/L/h) Citation
KIV Corynebacterium glutamicum Deletion of leuDH and leuA in an L-valine overproducer 53.5 0.36 2.23 [2]
KIV Escherichia coli Two-stage fermentation (aerobic to microaerobic) with plasmid-based expression of ilvC, als, ilvD 55.8 Not Specified 2.14 [2]
KIC Corynebacterium glutamicum Inactivation of ltbR and overexpression of leuCD, leuB, and leuAfbr; acetate supplementation 38.7 0.32 1.61 [2]
Detailed Experimental Protocol: Fermentative KIV Production

The high-level production of KIV using engineered C. glutamicum involves a structured protocol [2]:

  • Strain Construction: Start with an L-valine overproducing strain (e.g., C. glutamicum Val19). To accumulate KIV, inactivate the gene encoding leucine dehydrogenase (leuDH), which is responsible for converting KIV to L-valine. To ensure product purity and prevent byproduct accumulation, also disrupt the gene for isopropylmalate synthase (leuA), which is responsible for KIC synthesis.
  • Culture Conditions: Grow the engineered strain in a defined medium, typically in a bioreactor. A study achieving 53.5 g/L KIV used a 5-L fermenter with a temperature of 32°C and controlled pH (adjusted using ammonia or sodium acetate) [2].
  • Feedbatch Fermentation: Implement a feedbatch process where a concentrated glucose solution is fed into the bioreactor during the fermentation to maintain the carbon source without diluting the culture, enabling high product titers.
  • Analytical Methods: Quantify KIV concentration in the culture broth using high-performance liquid chromatography (HPLC) to monitor production performance [2].

Key Research Applications and Methodologies

KIV plays a critical role in advanced research, particularly in metabolic engineering and structural biology.

Application 1: Biofuel Production via the 2-Keto Acid Pathway

KIV is a key intermediate in the biosynthetic pathway for producing advanced biofuels like isobutanol. The pathway can be engineered into microorganisms such as cyanobacteria, which use CO2 as a carbon source [3]. In this pathway, KIV is decarboxylated to isobutyraldehyde by the enzyme alpha-ketoisovalerate decarboxylase (Kivd), which is then reduced to isobutanol [3]. Engineering Kivd is a primary strategy for enhancing biofuel yield.

G CO2 CO2 Pyruvate Pyruvate CO2->Pyruvate  Photosynthesis KIV KIV Pyruvate->KIV  Biosynthetic Enzymes Isobutyraldehyde Isobutyraldehyde KIV->Isobutyraldehyde  Kivd Enzyme (Decarboxylation) Isobutanol (Biofuel) Isobutanol (Biofuel) Isobutyraldehyde->Isobutanol (Biofuel)  Reduction

Diagram 1: The role of Alpha-Ketoisovalerate (KIV) in the renewable production of isobutanol via the 2-keto acid pathway in engineered cyanobacteria [3].

Application 2: Isotopic Labeling for Structural Biology

In protein NMR spectroscopy, KIV is used in a cost-effective protocol to achieve specific protonation of alanine methyl groups in perdeuterated proteins. KIV-d7 (a perdeuterated form) is fed to bacterial cultures as a precursor. It enters the metabolic pathway and is incorporated into alanine, resulting in selective labeling that reduces background signal interference. This allows for high-quality structural studies of large proteins [4].

Conclusion and Research Outlook

Future research perspectives include:

  • Further Metabolic Engineering: Optimizing microbial strains to push KIV production titers and yields even closer to theoretical maxima [2].
  • Enzyme Evolution: Continuing to improve the activity and specificity of key enzymes like Kivd through directed evolution to enhance the efficiency of downstream products [3] [5].
  • Pathway Expansion: Leveraging the understanding of KIV biosynthesis to produce a wider array of valuable chemicals from renewable resources [2].

References

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Physical Description

Solid
Pale yellow liquid; fruity aroma

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

116.047344113 Da

Monoisotopic Mass

116.047344113 Da

Boiling Point

170.5 °C

Heavy Atom Count

8

Density

1.115-1.120

Melting Point

31.5 °C

UNII

34P71D50E0

Related CAS

3715-29-5 (hydrochloride salt)
51828-94-5 (calcium salt)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive

Other CAS

759-05-7

Wikipedia

3-methyl-2-oxobutyric acid
3-methyl-2-oxobutanoate

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Butanoic acid, 3-methyl-2-oxo-: ACTIVE

Dates

Last modified: 08-15-2023

Metabolic flux analysis of branched-chain amino and keto acids (BCAA, BCKA) and β-hydroxy β-methylbutyric acid across multiple organs in the pig

Gabriella A M Ten Have, Lisa Jansen, Marieke G Schooneman, Marielle P K J Engelen, Nicolaas E P Deutz
PMID: 33522397   DOI: 10.1152/ajpendo.00384.2020

Abstract

Branched-chain amino acids (BCAA) and their metabolites the branched-chain keto acids (BCKA) and β-hydroxy β-methylbutyric acid (HMB) are involved in the regulation of key signaling pathways in the anabolic response to a meal. However, their (inter)organ kinetics remain unclear. Therefore, branched-chain amino acids (BCAA) [leucine (Leu), valine (Val), isoleucine (Ile)], BCKA [α-ketoisocaproic acid (KIC), 3-methyl-2-oxovaleric acid (KMV), 2-oxoisovalerate (KIV)], and HMB across organ net fluxes were measured. In multi-catheterized pigs (
= 12, ±25 kg), net fluxes across liver, portal drained viscera (PDV), kidney, and hindquarter (HQ, muscle compartment) were measured before and 4 h after bolus feeding of a complete meal (30% daily intake) in conscious state. Arterial and venous plasma were collected and concentrations were measured by LC- or GC-MS/MS. Data are expressed as mean [95% CI] and significance (
< 0.05) from zero by the Wilcoxon Signed Rank Test. In the
state (in nmol/kg body wt/min), the kidney takes up HMB (3.2[1.3,5.0]) . BCKA is taken up by PDV (144[13,216]) but no release by other organs. In the
state, the total net fluxes over 4 h (in µmol/kg body wt/4 h) showed a release of all BCKA by HQ (46.2[34.2,58.2]), KIC by the PDV (12.3[7.0,17.6]), and KIV by the kidney (10.0[2.3,178]). HMB was released by the liver (0.76[0.49,1.0]). All BCKA were taken up by the liver (200[133,268]). Substantial differences are present in (inter)organ metabolism and transport among the BCAA and its metabolites BCKA and HMB. The presented data in a translation animal model are relevant for the future development of optimized clinical nutrition.
Branched-chain amino acids (BCAA) and their metabolites the branched-chain keto acids (BCKA) and β-hydroxy β-methylbutyric acid (HMB) are involved in the regulation of key signaling pathways in the anabolic response to a meal. Substantial differences are present in (inter)organ metabolism and transport among the BCAA and its metabolites BCKA and HMB. The presented data in a translation animal model are relevant for the future development of optimized clinical nutrition.


Mitochondrial Compartmentalization Confers Specificity to the 2-Ketoacid Recursive Pathway: Increasing Isopentanol Production in

Sarah K Hammer, Yanfei Zhang, José L Avalos
PMID: 32049515   DOI: 10.1021/acssynbio.9b00420

Abstract

Recursive elongation pathways produce compounds of increasing carbon-chain length with each iterative cycle. Of particular interest are 2-ketoacids derived from recursive elongation, which serve as precursors to a valuable class of advanced biofuels known as branched-chain higher alcohols (BCHAs). Protein engineering has been used to increase the number of iterative elongation cycles completed, yet specific production of longer-chain 2-ketoacids remains difficult to achieve. Here, we show that mitochondrial compartmentalization is an effective strategy to increase specificity of recursive pathways to favor longer-chain products. Using 2-ketoacid elongation as a proof of concept, we show that overexpression of the three elongation enzymes-
,
, and
-in mitochondria of an isobutanol production strain results in a 2.3-fold increase in the isopentanol to isobutanol product ratio relative to overexpressing the same elongation enzymes in the cytosol, and a 31-fold increase relative to wild-type enzyme expression. Reducing the loss of intermediates allows us to further boost isopentanol production to 1.24 ± 0.06 g/L of isopentanol. In this strain, isopentanol accounts for 86% of the total BCHAs produced, while achieving the highest isopentanol titer reported for
. Localizing the elongation enzymes in mitochondria enables the development of strains in which isopentanol constitutes as much as 93% of BCHA production. This work establishes mitochondrial compartmentalization as a new approach to favor high titers and product specificities of larger products from recursive pathways.


Attempts to develop an enzyme converting DHIV to KIV

Kenji Oki, Frederick S Lee, Stephen L Mayo
PMID: 31872250   DOI: 10.1093/protein/gzz042

Abstract

Dihydroxy-acid dehydratase (DHAD) catalyzes the dehydration of R-2,3-dihydroxyisovalerate (DHIV) to 2-ketoisovalerate (KIV) using an Fe-S cluster as a cofactor, which is sensitive to oxidation and expensive to synthesize. In contrast, sugar acid dehydratases catalyze the same chemical reactions using a magnesium ion. Here, we attempted to substitute the high-cost DHAD with a cost-efficient engineered sugar acid dehydratase using computational protein design (CPD). First, we tried without success to modify the binding pocket of a sugar acid dehydratase to accommodate the smaller, more hydrophobic DHIV. Then, we used a chemically activated substrate analog to react with sugar acid dehydratases or other enolase superfamily enzymes. Mandelate racemase from Pseudomonas putida (PpManR) and the putative sugar acid dehydratase from Salmonella typhimurium (StPutD) showed beta-elimination activity towards chlorolactate (CLD). CPD combined with medium-throughput selection improved the PpManR kcat/KM for CLD by four-fold. However, these enzyme variants did not show dehydration activity towards DHIV. Lastly, assuming phosphorylation could also be a good activation mechanism, we found that mevalonate-3-kinase (M3K) from Picrophilus torridus (PtM3K) exhibited adenosine triphosphate (ATP) hydrolysis activity when mixed with DHIV, indicating phosphorylation activity towards DHIV. Engineering PpManR or StPutD to accept 3-phospho-DHIV as a substrate was performed, but no variants with the desired activity were obtained.


Engineering D-Lactate Dehydrogenase from Pediococcus acidilactici for Improved Activity on 2-Hydroxy Acids with Bulky C

Hoe-Suk Lee, Jisu Park, Young Je Yoo, Young Joo Yeon
PMID: 31190286   DOI: 10.1007/s12010-019-03053-7

Abstract

Engineering D-lactic acid dehydrogenases for higher activity on various 2-oxo acids is important for the synthesis of 2-hydroxy acids that can be utilized in a wide range of industrial fields including the production of biopolymers, pharmaceuticals, and cosmetic compounds. Although there are many D-lactate dehydrogenases (D-LDH) available from a diverse range of sources, there is a lack of biocatalysts with high activities for 2-oxo acids with large functional group at C
. In this study, the D-LDH from Pediococcus acidilactici was rationally designed and further engineered by controlling the intermolecular interactions between substrates and the surrounding residues via analysis of the active site structure of D-LDH. As a result, Y51L mutant with the catalytic efficiency on phenylpyruvate of 2200 s
mM
and Y51F mutant on 2-oxobutryate and 3-methyl-2-oxobutyrate of 37.2 and 23.2 s
mM
were found, which were 138-, 8.5-, and 26-fold increases than the wild type on the substrates, respectively. Structural analysis revealed that the distance and the nature of the interactions between the side chain of residue 51 and the substrate C
substituent group significantly affected the kinetic parameters. Bioconversion of phenyllactate as a practical example of production of the 2-hydroxy acids was investigated, and the Y51F mutant presented the highest productivity in in vitro conversion of D-PLA.


Urinary Excretion of 2-Oxo Acids Is Greater in Rats with Streptozotocin-Induced Diabetes

Katsumi Shibata
PMID: 30175794   DOI: 10.3177/jnsv.64.292

Abstract

2-Oxo acids derived from amino acids, glucose, and fatty acids are key intermediates in energy production. During diabetes, energy production is known to be lower than in healthy individuals. However, it was unknown whether the production of 2-oxo acids is impacted by diabetes. In the present study, I compared the quantities of 2-oxo acids (pyruvic acid, oxaloacetic acid, 2-oxoglutaric acid, 2-oxoadipic acid, 2-oxoisovaleric acid, 2-oxo-3-methylvaleric acid, and 2-oxo-4-methylvaleric acid) excreted in the urine of normoglycemic control rats and rats with streptozotocin-induced diabetes, which reflect the quantities of unused 2-oxo acids in the body. Greater urinary excretion of unused 2-oxo acids thus implies an impairment in energy production. The respective quantities of urinary pyruvic acid + oxaloacetic acid (measured together), 2-oxoglutaric acid, 2-oxoadipic acid, 2-oxoisovaleric acid, 2-oxo-3-methylvaleric acid, and 2-oxo-4-methylvaleric acid in the diabetic rats were 2.0- (p<0.0001), 2.5- (p<0.0001), 1.5- (p=0.008), 7.6- (p<0.0001), 6.1- (p<0.0001), and 2.1-fold (p<0.0001) greater than in the control rats per 1 g food intake. Thus, the biggest differences were observed in 2-oxoisovaleric acid (a catabolite of valine) and 2-oxo-3-methylvaleric acid (a catabolite of isoleucine). These findings indicate that energy production in the body is suppressed under diabetic conditions.


Accessing Methyl Groups in Proteins via

Sam Asami, Bernd Reif
PMID: 31685894   DOI: 10.1038/s41598-019-52383-3

Abstract

We recently introduced RAP (reduced adjoining protonation) labelling as an easy to implement and cost-effective strategy to yield selectively methyl protonated protein samples. We show here that even though the amount of H
O employed in the bacterial growth medium is rather low, the intensities obtained in MAS solid-state NMR
H,
C correlation spectra are comparable to spectra obtained for samples in which α-ketoisovalerate was employed as precursor. In addition to correlations for Leu and Val residues, RAP labelled samples yield also resonances for all methyl containing side chains. The labelling scheme has been employed to quantify order parameters, together with the respective asymmetry parameters. We obtain a very good correlation between the order parameters measured using a GlcRAP (glucose carbon source) and a α-ketoisovalerate labelled sample. The labelling scheme holds the potential to be very useful for the collection of long-range distance restraints among side chain atoms. Experiments are demonstrated using RAP and α-ketoisovalerate labelled samples of the α-spectrin SH3 domain, and are applied to fibrils formed from the Alzheimer's disease Aβ
peptide.


Engineering of L-amino acid deaminases for the production of α-keto acids from L-amino acids

Project Nshimiyimana, Long Liu, Guocheng Du
PMID: 30876377   DOI: 10.1080/21655979.2019.1595990

Abstract

α-keto acids are organic compounds that contain an acid group and a ketone group. L-amino acid deaminases are enzymes that catalyze the oxidative deamination of amino acids for the formation of their corresponding α-keto acids and ammonia. α-keto acids are synthesized industrially via chemical processes that are costly and use harsh chemicals. The use of the directed evolution technique, followed by the screening and selection of desirable variants, to evolve enzymes has proven to be an effective way to engineer enzymes with improved performance. This review presents recent studies in which the directed evolution technique was used to evolve enzymes, with an emphasis on L-amino acid deaminases for the whole-cell biocatalysts production of α-keto acids from their corresponding L-amino acids. We discuss and highlight recent cases where the engineered L-amino acid deaminases resulted in an improved production yield of phenylpyruvic acid, α-ketoisocaproate, α-ketoisovaleric acid, α-ketoglutaric acid, α-keto-γ-methylthiobutyric acid, and pyruvate.


Engineered microbial biofuel production and recovery under supercritical carbon dioxide

Jason T Boock, Adam J E Freedman, Geoffrey A Tompsett, Sarah K Muse, Audrey J Allen, Luke A Jackson, Bernardo Castro-Dominguez, Michael T Timko, Kristala L J Prather, Janelle R Thompson
PMID: 30718495   DOI: 10.1038/s41467-019-08486-6

Abstract

Culture contamination, end-product toxicity, and energy efficient product recovery are long-standing bioprocess challenges. To solve these problems, we propose a high-pressure fermentation strategy, coupled with in situ extraction using the abundant and renewable solvent supercritical carbon dioxide (scCO
), which is also known for its broad microbial lethality. Towards this goal, we report the domestication and engineering of a scCO
-tolerant strain of Bacillus megaterium, previously isolated from formation waters from the McElmo Dome CO
field, to produce branched alcohols that have potential use as biofuels. After establishing induced-expression under scCO
, isobutanol production from 2-ketoisovalerate is observed with greater than 40% yield with co-produced isopentanol. Finally, we present a process model to compare the energy required for our process to other in situ extraction methods, such as gas stripping, finding scCO
extraction to be potentially competitive, if not superior.


Branched-chain α-ketoacids are preferentially reaminated and activate protein synthesis in the heart

Jacquelyn M Walejko, Bridgette A Christopher, Scott B Crown, Guo-Fang Zhang, Adrian Pickar-Oliver, Takeshi Yoneshiro, Matthew W Foster, Stephani Page, Stephan van Vliet, Olga Ilkayeva, Michael J Muehlbauer, Matthew W Carson, Joseph T Brozinick, Craig D Hammond, Ruth E Gimeno, M Arthur Moseley, Shingo Kajimura, Charles A Gersbach, Christopher B Newgard, Phillip J White, Robert W McGarrah
PMID: 33723250   DOI: 10.1038/s41467-021-21962-2

Abstract

Branched-chain amino acids (BCAA) and their cognate α-ketoacids (BCKA) are elevated in an array of cardiometabolic diseases. Here we demonstrate that the major metabolic fate of uniformly-
C-labeled α-ketoisovalerate ([U-
C]KIV) in the heart is reamination to valine. Activation of cardiac branched-chain α-ketoacid dehydrogenase (BCKDH) by treatment with the BCKDH kinase inhibitor, BT2, does not impede the strong flux of [U-
C]KIV to valine. Sequestration of BCAA and BCKA away from mitochondrial oxidation is likely due to low levels of expression of the mitochondrial BCAA transporter SLC25A44 in the heart, as its overexpression significantly lowers accumulation of [
C]-labeled valine from [U-
C]KIV. Finally, exposure of perfused hearts to levels of BCKA found in obese rats increases phosphorylation of the translational repressor 4E-BP1 as well as multiple proteins in the MEK-ERK pathway, leading to a doubling of total protein synthesis. These data suggest that elevated BCKA levels found in obesity may contribute to pathologic cardiac hypertrophy via chronic activation of protein synthesis.


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